5-Methyl-4-nitrothiophene-2-carboxylic acid
Description
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Properties
IUPAC Name |
5-methyl-4-nitrothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4S/c1-3-4(7(10)11)2-5(12-3)6(8)9/h2H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDBBNDAVUUGEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389350 | |
| Record name | 5-methyl-4-nitrothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36050-35-8 | |
| Record name | 5-methyl-4-nitrothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-4-nitrothiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Methyl-4-nitrothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Methyl-4-nitrothiophene-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science. This document details two distinct synthetic pathways, including specific experimental protocols, quantitative data, and a visual representation of the reaction schemes.
Introduction
This compound is a substituted thiophene derivative incorporating both an electron-donating methyl group and electron-withdrawing nitro and carboxylic acid groups. This unique electronic arrangement makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including novel therapeutic agents and functional materials. The regioselective introduction of the nitro group at the 4-position is a key challenge in its synthesis, governed by the directing effects of the pre-existing substituents on the thiophene ring. The methyl group at the 5-position directs electrophilic substitution to the 4-position (ortho), while the carboxylic acid group at the 2-position also directs to the 4-position (meta). This alignment of directing effects facilitates the desired regioselectivity.
This guide outlines two effective methods for the synthesis of this compound, starting from the commercially available 5-methylthiophene-2-carboxylic acid.
Synthesis Pathways
Two primary pathways for the synthesis of this compound have been identified, differing in their nitrating agents and reaction conditions.
-
Pathway A: Direct nitration of 5-methylthiophene-2-carboxylic acid using a mixture of fuming nitric acid and acetic anhydride.
-
Pathway B: Direct nitration of 5-methylthiophene-2-carboxylic acid using a nitrating mixture in concentrated sulfuric acid at low temperatures.
The choice of pathway may depend on the desired scale, available reagents, and safety considerations.
Visualization of Synthesis Pathways
The following diagram illustrates the two synthetic routes to this compound.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Pathway A: Nitration using Fuming Nitric Acid and Acetic Anhydride
This procedure is adapted from the synthesis of the corresponding methyl ester and involves the direct nitration of 5-methylthiophene-2-carboxylic acid.[1]
Materials:
-
5-Methylthiophene-2-carboxylic acid
-
Fuming nitric acid
-
Acetic anhydride (Ac₂O)
-
Ice
Procedure:
-
In a flask equipped with a stirrer and cooled to -20 °C, add acetic anhydride (5 equivalents).
-
Slowly add fuming nitric acid (3 equivalents) dropwise to the acetic anhydride while maintaining the temperature at -20 °C.
-
Once the addition is complete, add 5-methylthiophene-2-carboxylic acid (1 equivalent) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.
-
Transfer the reaction vessel to an ice bath and stir the mixture at 0 °C for 1.5 hours.
-
After the reaction is complete, pour the mixture into a beaker containing a large amount of crushed ice.
-
Allow the ice to melt completely. The product will precipitate out of the solution.
-
Collect the solid precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
Quantitative Data for Pathway A
| Parameter | Value |
| Starting Material | 5-Methylthiophene-2-carboxylic acid |
| Nitrating Agent | Fuming Nitric Acid / Acetic Anhydride |
| Molar Ratio (Substrate:HNO₃:Ac₂O) | 1 : 3 : 5 |
| Reaction Temperature | -20 °C to 0 °C |
| Reaction Time | 1.5 hours |
| Yield | 66% |
Pathway B: Nitration in Sulfuric Acid
This method, as described by Campaigne and Grose, provides an alternative route with potentially improved yields by carefully controlling the temperature.[2]
Materials:
-
5-Methylthiophene-2-carboxylic acid (5-Methyl-2-thenoic acid)
-
Concentrated sulfuric acid
-
Nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid)
Procedure:
-
In a reaction vessel equipped for low-temperature reactions, dissolve 5-methylthiophene-2-carboxylic acid in concentrated sulfuric acid.
-
Cool the solution to -5 °C.
-
Slowly add the nitrating mixture dropwise to the solution while vigorously stirring and maintaining the temperature at -5 °C.
-
Crucial Note: It is important to maintain the temperature at or below -5 °C. Above this temperature, the replacement of the carboxyl group to form 3,5-dinitro-2-methylthiophene can occur, which will lower the yield of the desired product.
-
After the addition is complete, continue to stir the reaction mixture at -5 °C for a specified time (monitoring by TLC is recommended).
-
Upon completion, the reaction is quenched by carefully pouring the mixture onto crushed ice.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
Quantitative Data for Pathway B
| Parameter | Value |
| Starting Material | 5-Methylthiophene-2-carboxylic acid |
| Reaction Medium | Concentrated Sulfuric Acid |
| Reaction Temperature | -5 °C |
| Reported Outcome | Improved Yields |
Physicochemical Data
The following table summarizes the known physicochemical properties of the starting material and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 5-Methylthiophene-2-carboxylic acid | C₆H₆O₂S | 142.18 | Beige crystalline powder |
| This compound | C₆H₅NO₄S | 187.17 | Not specified |
Concluding Remarks
The synthesis of this compound can be successfully achieved through the direct nitration of 5-methylthiophene-2-carboxylic acid. The choice between the two presented pathways will depend on laboratory capabilities and safety protocols. The acetic anhydride method (Pathway A) is well-documented with a specific yield, while the sulfuric acid method (Pathway B) suggests the potential for higher yields with strict temperature control. For professionals in drug development and scientific research, these protocols offer a solid foundation for obtaining this key synthetic intermediate. It is strongly recommended to perform these reactions in a well-ventilated fume hood with appropriate personal protective equipment, as they involve the use of strong acids and highly reactive nitrating agents.
References
In-Depth Technical Guide: Physicochemical Properties of 5-Methyl-4-nitrothiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known and predicted physicochemical properties of 5-Methyl-4-nitrothiophene-2-carboxylic acid. Due to a lack of extensive published experimental data for this specific compound, this document also furnishes detailed, generalized experimental protocols for the determination of key physicochemical parameters. These methodologies are intended to empower researchers to characterize this and similar novel chemical entities.
Core Physicochemical Data
| Property | Value | Source/Method |
| Molecular Formula | C₆H₅NO₄S | [1][2] |
| Molecular Weight | 187.17 g/mol | [1][2] |
| CAS Number | 36050-35-8 | [1][3] |
| Predicted Boiling Point | 368.4 °C at 760 mmHg | [4] |
| Predicted Density | 1.565 g/cm³ | [4] |
| Melting Point | Not available | [2] |
| pKa | Not available | |
| Aqueous Solubility | Not available | |
| LogP | Not available |
Experimental Protocols for Physicochemical Characterization
The following sections detail standardized experimental procedures that can be employed to determine the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid is a crucial indicator of its purity.[5] A sharp melting range typically signifies a pure compound, whereas a broad melting range at a depressed temperature suggests the presence of impurities.
Methodology: Capillary Method [5][6]
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[5][6]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[5] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus with a heated metal block.
-
Heating and Observation: The sample is heated gradually, with the temperature rise slowed to approximately 1-2 °C per minute as the expected melting point is approached.[6]
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied are recorded. This range represents the melting point of the substance.[6][7]
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid, it is a critical parameter influencing its solubility, absorption, and distribution in biological systems.
Methodology: Potentiometric Titration [8][9]
-
Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent, typically purified water or a co-solvent system if aqueous solubility is low.[8] The final concentration should be in the range of 1 mM.[9]
-
Titration Setup: The solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.[9]
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the acidic solution using a burette.[9]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[9]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[8][10]
Aqueous Solubility Determination
Aqueous solubility is a fundamental property that affects the bioavailability of a potential drug candidate.
Methodology: Shake-Flask Method [11][12]
-
Equilibrium Saturation: An excess amount of the solid compound is added to a known volume of aqueous buffer at a specific pH (e.g., pH 1.2, 4.5, and 6.8 for Biopharmaceutics Classification System) in a sealed container.[13]
-
Incubation: The mixture is agitated in a constant temperature shaker bath (typically 37 °C for physiological relevance) until equilibrium is reached.[13][14] This may take 24 to 72 hours.[11][13]
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.[13]
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[11] A standard calibration curve for the compound is required for accurate quantification.[11]
LogP Determination
The partition coefficient (LogP) describes the lipophilicity of a compound and its preference for a nonpolar versus a polar environment. It is a key determinant of a drug's ability to cross cell membranes.
Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [15][16]
-
System Setup: An RP-HPLC system with a C18 column is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).[16]
-
Calibration: A series of reference compounds with known LogP values are injected into the HPLC system to determine their retention times.[15] A calibration curve is constructed by plotting the logarithm of the capacity factor (k) against the known LogP values.[15]
-
Sample Analysis: The test compound is injected into the same HPLC system under identical conditions to obtain its retention time.[15]
-
LogP Calculation: The capacity factor for the test compound is calculated from its retention time. The LogP value is then determined by interpolating from the calibration curve.[15]
Visualized Workflows
The following diagrams illustrate the logical flow of processes for the synthesis and physicochemical characterization of a novel compound like this compound.
Caption: Workflow for Physicochemical Characterization.
Caption: Representative Synthesis Workflow.
References
- 1. calpaclab.com [calpaclab.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. CAS#:36050-35-8 | 2-Methyl-3-nitrothiophene-5-carboxylic Acid | Chemsrc [chemsrc.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. pennwest.edu [pennwest.edu]
- 8. web.williams.edu [web.williams.edu]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. who.int [who.int]
- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 15. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. researchgate.net [researchgate.net]
5-Methyl-4-nitrothiophene-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals
CAS Number: 36050-35-8
Abstract
This technical whitepaper provides a comprehensive overview of 5-Methyl-4-nitrothiophene-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific biological data for this compound is limited in publicly available literature, this guide consolidates its known chemical and physical properties. Furthermore, it presents detailed experimental protocols for the synthesis of closely related and structurally similar thiophene derivatives, offering a foundational methodology for the preparation of the title compound. The therapeutic potential is explored through the lens of structure-activity relationships of analogous thiophene-based molecules, which have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This document is intended to serve as a valuable resource for researchers and scientists engaged in the exploration and development of novel therapeutic agents.
Introduction
Thiophene-containing heterocycles are a cornerstone in medicinal chemistry, with numerous approved drugs incorporating this scaffold.[1] The thiophene ring acts as a versatile pharmacophore, and its derivatives have shown a broad spectrum of pharmacological activities. This compound, with its distinct substitution pattern, presents an intriguing candidate for further investigation in drug discovery programs. The presence of a carboxylic acid moiety, a nitro group, and a methyl group on the thiophene core provides multiple points for structural modification and optimization of biological activity.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is compiled from various chemical supplier databases and provides a foundational understanding of the compound's characteristics.
| Property | Value | Reference |
| CAS Number | 36050-35-8 | [2] |
| Molecular Formula | C₆H₅NO₄S | [2] |
| Molecular Weight | 187.17 g/mol | [2] |
| Boiling Point | 368.4°C at 760 mmHg | |
| Flash Point | 176.6°C | |
| Density | 1.637 g/cm³ | |
| Storage | Room temperature | [2] |
| Appearance | Powder |
Synthesis and Experimental Protocols
Representative Synthesis of a Nitro-Thiophene Carboxylic Acid Derivative
This protocol describes the synthesis of the methyl ester, which would be followed by hydrolysis to obtain the desired carboxylic acid.
Step 1: Nitration of 5-methyl-2-thiophenecarboxylic acid
-
Fuming nitric acid (3 equivalents) is added dropwise to acetic anhydride (5 equivalents) at -20°C.
-
5-methyl-2-thiophenecarboxylic acid (1 equivalent) is then added portion-wise, and the mixture is placed in an ice bath.
-
After stirring at 0°C for 1.5 hours, the reaction mixture is poured into ice.
-
Once the ice has melted, the precipitate is filtered off to yield the nitrated intermediate.
Step 2: Esterification (for Methyl 5-Methyl-4-nitrothiophene-2-carboxylate)
-
To a 1M solution of the nitrated intermediate in methanol, concentrated sulfuric acid (1.4 equivalents) is added at room temperature.
-
The mixture is stirred overnight at reflux.
-
All volatile components are evaporated under vacuum.
-
The residual material is mixed with water, and the resulting solution is extracted with ethyl acetate.
-
The organic layer is washed with saturated sodium bicarbonate and brine, dried over sodium sulfate, and concentrated to yield Methyl 5-Methyl-4-nitrothiophene-2-carboxylate.[3]
Step 3: Hydrolysis to this compound (Proposed)
A standard ester hydrolysis protocol would be employed to obtain the final carboxylic acid.
-
The methyl ester is dissolved in a mixture of methanol and water.
-
An excess of a base, such as sodium hydroxide, is added.
-
The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the methanol is removed under reduced pressure.
-
The aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid is collected by filtration, washed with cold water, and dried.
Logical Workflow for Synthesis
Caption: Synthetic pathway for this compound.
Potential Biological Activity and Therapeutic Applications
Direct experimental data on the biological activity of this compound is scarce in the public domain. However, the broader class of thiophene carboxylic acid derivatives has been extensively studied and has shown significant potential in various therapeutic areas.
Anti-inflammatory Activity
Thiophene-based compounds are recognized for their anti-inflammatory properties.[4] The presence of carboxylic acid and methyl groups are structural features often associated with activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[4]
Antimicrobial and Antifungal Activity
Derivatives of thiophene have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, certain thiourea derivatives of 2-thiophenecarboxylic acid have demonstrated significant antimicrobial effects.[5]
Anticancer Activity
The thiophene scaffold is present in several anticancer agents.[1] Structure-activity relationship (SAR) studies on various thiophene derivatives have indicated that substitutions on the thiophene ring can significantly influence their cytotoxic activity against different cancer cell lines.
Hypothesized Biological Screening Workflow
Caption: A proposed workflow for evaluating the biological activity of the title compound.
Signaling Pathways: A Predictive Outlook
Given the absence of specific studies on this compound, it is not possible to definitively place it within a known signaling pathway. However, based on the activities of related thiophene compounds, one could hypothesize its potential involvement in pathways related to inflammation and cancer.
For instance, if the compound exhibits anti-inflammatory effects through COX-2 inhibition, it would modulate the arachidonic acid pathway, leading to a downstream reduction in prostaglandin synthesis. Should it possess anticancer properties, it might interfere with signaling cascades crucial for cell proliferation, survival, or angiogenesis, such as the MAPK/ERK or PI3K/Akt pathways.
Hypothetical Signaling Pathway Interaction
Caption: Hypothetical inhibition of the COX-2 pathway by the title compound.
Conclusion
This compound represents a chemical entity with untapped potential in the realm of drug discovery. While direct biological data remains elusive, the established importance of the thiophene scaffold in medicinal chemistry suggests that this compound warrants further investigation. The synthetic methodologies and biological screening strategies outlined in this guide, derived from closely related analogues, provide a solid framework for initiating such studies. Future research focused on the synthesis and comprehensive biological evaluation of this compound and its derivatives could unveil novel therapeutic agents with significant clinical promise.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. Methyl 5-Methyl-4-nitrothiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. farmaciajournal.com [farmaciajournal.com]
Structure Elucidation of 5-Methyl-4-nitrothiophene-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 5-Methyl-4-nitrothiophene-2-carboxylic acid. Due to the absence of publicly available experimental data, this document presents predicted spectroscopic information based on established principles of organic chemistry and spectroscopy. It includes anticipated data for 1H NMR, 13C NMR, FT-IR, and Mass Spectrometry, organized into clear tabular formats for ease of reference. Furthermore, a putative synthesis protocol is detailed, offering a potential route for the preparation of this compound. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel thiophene derivatives.
Chemical Structure and Properties
This compound is a substituted thiophene derivative containing a carboxylic acid, a methyl group, and a nitro group. These functional groups are expected to significantly influence the molecule's chemical reactivity and spectroscopic properties.
Molecular Formula: C₆H₅NO₄S[1][2]
Molecular Weight: 187.17 g/mol [1][2]
Structure:
Caption: Chemical structure of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 12.0 | Singlet, broad | 1H | Carboxylic acid proton (-COOH) |
| ~8.0 | Singlet | 1H | Thiophene proton (H-3) |
| ~2.7 | Singlet | 3H | Methyl protons (-CH₃) |
Predicted solvent: DMSO-d₆
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | Carboxylic acid carbon (-COOH) |
| ~150 | Thiophene carbon (C-5) |
| ~148 | Thiophene carbon (C-4) |
| ~135 | Thiophene carbon (C-2) |
| ~128 | Thiophene carbon (C-3) |
| ~16 | Methyl carbon (-CH₃) |
Predicted solvent: DMSO-d₆
FT-IR Spectroscopy
Table 3: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid) |
| 1710 - 1680 | Strong | C=O stretch (Carboxylic acid) |
| 1550 - 1500 | Strong | N-O asymmetric stretch (Nitro group) |
| 1350 - 1300 | Strong | N-O symmetric stretch (Nitro group) |
| 1450 - 1400 | Medium | C-H bend (Methyl group) |
| 1300 - 1200 | Medium | C-O stretch (Carboxylic acid) |
| 920 | Medium, Broad | O-H bend (Carboxylic acid dimer) |
Mass Spectrometry
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 187 | [M]⁺, Molecular ion |
| 170 | [M - OH]⁺ |
| 142 | [M - NO₂]⁺ |
| 125 | [M - NO₂ - OH]⁺ |
| 97 | [M - COOH - NO₂]⁺ |
Putative Synthesis Protocol
A potential synthetic route to this compound involves the nitration of 5-methylthiophene-2-carboxylic acid. The starting material is commercially available.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Experimental Procedure:
-
Dissolution: Dissolve 5-methylthiophene-2-carboxylic acid in a minimal amount of concentrated sulfuric acid at 0 °C in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Nitration: Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.
-
Quenching: Carefully pour the reaction mixture over crushed ice.
-
Precipitation and Filtration: The product is expected to precipitate out of the aqueous solution. Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Characterization: Dry the purified product under vacuum and characterize using NMR, IR, and mass spectrometry to confirm its structure and purity.
Structure-Spectra Correlation
The following diagram illustrates the correlation between the proposed structure and the predicted spectroscopic data.
Caption: Correlation of the chemical structure with predicted spectroscopic data.
Conclusion
This technical guide provides a theoretical framework for the structure elucidation of this compound. The predicted spectroscopic data and the proposed synthetic protocol offer valuable guidance for researchers. It is imperative that future experimental work be conducted to validate and refine the information presented herein. Such studies will be crucial for the definitive characterization and potential application of this compound in various scientific and industrial fields.
References
5-methyl-4-nitro-2-thiophenecarboxylic acid molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 5-methyl-4-nitro-2-thiophenecarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines its fundamental physicochemical properties, a detailed experimental protocol for its synthesis, and a conceptual framework for the investigation of its potential biological activities, drawing from research on structurally related compounds.
Core Physicochemical Data
The essential molecular data for 5-methyl-4-nitro-2-thiophenecarboxylic acid is summarized below. These values are fundamental for any experimental work, including reaction stoichiometry, solution preparation, and analytical characterization.
| Parameter | Value |
| Molecular Formula | C6H5NO4S |
| Molecular Weight | 187.176 g/mol [1] |
Synthesis Protocol
The synthesis of 5-methyl-4-nitro-2-thiophenecarboxylic acid is achieved through the nitration of 5-methyl-2-thiophenecarboxylic acid. The following protocol is adapted from established procedures for the nitration of similar thiophene derivatives.[2]
Objective: To introduce a nitro group at the 4-position of the thiophene ring of 5-methyl-2-thiophenecarboxylic acid.
Materials:
-
5-methyl-2-thiophenecarboxylic acid
-
Fuming nitric acid
-
Acetic anhydride (Ac2O)
-
Ice
-
Deionized water
-
Filtration apparatus
-
Beakers and flasks
-
Stirring plate and stir bar
Procedure:
-
Preparation of the Nitrating Mixture: In a flask submerged in an ice bath to maintain a temperature of -20°C, slowly add fuming nitric acid (3 equivalents) dropwise to acetic anhydride (5 equivalents) with constant stirring.
-
Addition of Starting Material: Once the nitrating mixture is prepared and cooled, add 5-methyl-2-thiophenecarboxylic acid (1 equivalent) portion-wise to the mixture.
-
Reaction: Maintain the reaction mixture in an ice bath and stir at 0°C for approximately 1.5 hours.
-
Quenching: Pour the reaction mixture into a beaker containing a large amount of crushed ice.
-
Precipitation and Isolation: Allow the ice to melt completely. The product, 5-methyl-4-nitro-2-thiophenecarboxylic acid, will precipitate out of the solution.
-
Filtration: Collect the solid precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold deionized water and dry thoroughly.
Potential Biological Activity and Investigative Workflow
While specific biological activities of 5-methyl-4-nitro-2-thiophenecarboxylic acid are not extensively documented, related nitrothiophene compounds have demonstrated notable antimicrobial, antifungal, and antitubercular properties.[3][4][5] For instance, derivatives of 5-nitro-2-thiophenecarboxaldehyde have shown efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Mycobacterium tuberculosis.[3][4] The nitro group is often a key pharmacophore in such compounds, contributing to their mechanism of action.
The following diagram outlines a logical workflow for the preliminary investigation of the biological activities of 5-methyl-4-nitro-2-thiophenecarboxylic acid.
Caption: A logical workflow for the synthesis and biological evaluation of 5-methyl-4-nitro-2-thiophenecarboxylic acid.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Methyl 5-Methyl-4-nitrothiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, cytotoxicity and antifungal activity of 5-nitro-thiophene-thiosemicarbazones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 5-Methyl-4-nitrothiophene-2-carboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Methyl-4-nitrothiophene-2-carboxylic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature for this compound, this document focuses on the theoretical principles governing its solubility, detailed experimental protocols for its determination, and a logical framework for solvent selection in research and development settings.
Theoretical Solubility Profile
This compound (C₆H₅NO₄S, Molar Mass: 187.17 g/mol ) is a substituted thiophene derivative containing a carboxylic acid group, a nitro group, and a methyl group.[1][2] The solubility of this compound in organic solvents is dictated by the interplay of these functional groups and the overall molecular structure.
-
Carboxylic Acid Group (-COOH): This polar group is capable of forming strong hydrogen bonds, both as a hydrogen bond donor and acceptor. This suggests good solubility in polar, protic solvents (e.g., alcohols) and polar, aprotic solvents that can accept hydrogen bonds (e.g., acetone, ethyl acetate). The acidic nature of the carboxylic acid also implies that it will be highly soluble in basic aqueous solutions (e.g., 5% sodium hydroxide, 5% sodium bicarbonate) due to the formation of a salt.[3][4]
-
Nitro Group (-NO₂): The highly polar nitro group contributes to the overall polarity of the molecule, which would favor solubility in more polar solvents.
-
Thiophene Ring, Methyl Group (-CH₃): These components contribute to the nonpolar character of the molecule. This suggests that the compound will have some solubility in less polar solvents, and the overall solubility will be a balance between the polar and nonpolar characteristics.
In general, for carboxylic acids, solubility in water is limited, especially for larger molecules.[4] As an organic compound with a significant nonpolar backbone, this compound is expected to be sparingly soluble in water but more soluble in a range of organic solvents. The principle of "like dissolves like" is a useful starting point for solvent selection. Solvents with similar polarity and hydrogen bonding capabilities are likely to be effective.
Quantitative Solubility Data
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |
| e.g., Methanol | e.g., 25 | |||
| e.g., Ethanol | e.g., 25 | |||
| e.g., Acetone | e.g., 25 | |||
| e.g., Ethyl Acetate | e.g., 25 | |||
| e.g., Dichloromethane | e.g., 25 | |||
| e.g., Toluene | e.g., 25 | |||
| e.g., Hexane | e.g., 25 |
Experimental Protocols for Solubility Determination
The following protocols provide a standardized methodology for determining the solubility of this compound in organic solvents.
This initial screening method provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Small test tubes
-
Vortex mixer
-
Spatula
Procedure:
-
Place approximately 25 mg of this compound into a small test tube.[5]
-
Add 0.75 mL of the selected solvent to the test tube in small portions.[5]
-
After each addition, vigorously shake or vortex the test tube for at least 30 seconds.[5]
-
Visually observe the mixture to determine if the solid has dissolved.
-
Classify the solubility as:
-
Soluble: The entire solid dissolves.
-
Slightly Soluble: A portion of the solid dissolves.
-
Insoluble: No apparent dissolution of the solid.
-
-
Record the observations.
This method provides precise quantitative solubility data at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
After reaching equilibrium, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved solid particles.
-
Accurately weigh the filtered solution.
-
Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Weigh the remaining solid residue. The solubility can then be calculated in g/100 mL or other units.
-
Alternatively, the concentration of the filtered solution can be determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry by comparing the response to a calibration curve prepared with known concentrations of the compound.
Visualization of Experimental Workflows
The following diagrams illustrate the logical processes for solubility testing and solvent selection.
References
A Technical Guide to the Spectroscopic Characterization of 5-Methyl-4-nitrothiophene-2-carboxylic acid
Disclaimer: Extensive searches of publicly available scientific databases and literature did not yield specific experimental spectroscopic data (NMR, IR, MS) for 5-Methyl-4-nitrothiophene-2-carboxylic acid. The following guide provides predicted spectroscopic characteristics based on the chemical structure of the molecule and general principles of spectroscopy. It also outlines standard experimental protocols for obtaining such data. This information is intended to assist researchers, scientists, and drug development professionals in the analysis of this compound.
Predicted Spectroscopic Data
The spectroscopic data for this compound can be predicted by analyzing its functional groups: a carboxylic acid, a nitro group, a methyl group, and a substituted thiophene ring.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | The chemical shift is dependent on concentration and solvent due to hydrogen bonding. This peak may be broad and exchangeable with D₂O. |
| Thiophene Ring Proton | 8.0 - 8.5 | Singlet | The exact shift is influenced by the electron-withdrawing effects of the adjacent nitro and carboxylic acid groups. |
| Methyl Group (-CH₃) | 2.5 - 2.8 | Singlet | The chemical shift is slightly downfield due to the attachment to the aromatic thiophene ring. |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid Carbonyl (-C OOH) | 165 - 175 | |
| Thiophene Ring Carbons | 120 - 160 | The specific shifts for the four carbons in the thiophene ring will vary depending on their substitution. The carbon bearing the nitro group will be significantly deshielded. |
| Methyl Carbon (-C H₃) | 15 - 20 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | This very broad peak is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer. |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong | The conjugation with the thiophene ring may lower the frequency. |
| N-O Stretch (Nitro Group) | 1500 - 1550 and 1340 - 1380 | Strong, two bands | These correspond to the asymmetric and symmetric stretching vibrations of the nitro group. |
| C-H Stretch (Aromatic/Methyl) | 2850 - 3100 | Medium-Weak | |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium |
Table 4: Predicted Mass Spectrometry (MS) Data
| Fragment | Predicted m/z | Notes |
| [M]⁺ | 187.00 | Molecular ion peak. The molecular weight of C₆H₅NO₄S is 187.18 g/mol . |
| [M-OH]⁺ | 170.00 | Loss of the hydroxyl radical from the carboxylic acid group. |
| [M-NO₂]⁺ | 141.01 | Loss of the nitro group. |
| [M-COOH]⁺ | 142.01 | Loss of the carboxyl group. |
General Experimental Protocols
The following are general procedures for obtaining spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Place the KBr pellet in the sample holder and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).
-
Ionization: Ionize the sample using an appropriate method such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the resulting ions.
Workflow for Synthesis and Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of an organic compound.
Caption: Workflow for the synthesis and spectroscopic analysis of a chemical compound.
Commercial Availability and Technical Profile of 5-Methyl-4-nitrothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and key technical data for 5-Methyl-4-nitrothiophene-2-carboxylic acid (CAS No. 36050-35-8). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering consolidated information on procurement, physical properties, and a proposed synthesis pathway.
Commercial Availability
This compound is available from a number of specialized chemical suppliers catering to the research and development sector. The compound is typically supplied in small quantities, reflecting its primary use in laboratory-scale synthesis and discovery activities.
A summary of known suppliers and their offerings is presented in Table 1. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.
| Supplier | Product Name | CAS Number | Molecular Formula | Notes |
| Pharmalego | This compound | 36050-35-8 | C6H5NO4S | Offers high-purity intermediates for drug R&D. |
| Santa Cruz Biotechnology, Inc. | This compound | 36050-35-8 | C6H5NO4S | A well-known supplier of biochemicals and research reagents. |
| Generic Supplier | This compound | 36050-35-8 | C6H5NO4S | Available in 1-gram quantities; intended for professional research and industrial use only.[1] |
Physicochemical Properties
A compilation of the available physicochemical data for this compound is provided in Table 2. This information is essential for its appropriate handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Weight | 187.17 g/mol | [1] |
| Molecular Formula | C6H5NO4S | [1] |
| CAS Number | 36050-35-8 | [1] |
| Boiling Point | 368.4 °C at 760 mmHg | Supplier Data |
| Flash Point | 176.6 °C | Supplier Data |
| Refractive Index | 1.637 | Supplier Data |
| Storage | Room temperature | [1] |
Synthesis of this compound
The primary literature reference for the synthesis of this compound is a 1957 publication in the Journal of the American Chemical Society. While the full experimental details from this specific publication could not be accessed for this guide, a plausible synthetic route can be inferred from established thiophene chemistry. The proposed pathway involves the nitration of a suitable 5-methylthiophene-2-carboxylic acid precursor.
Proposed Synthetic Pathway
The synthesis is expected to proceed via the nitration of 5-methylthiophene-2-carboxylic acid. This reaction typically employs a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions. The electron-donating methyl group and the electron-withdrawing carboxylic acid group will direct the nitration to the 4-position of the thiophene ring.
A generalized workflow for this synthesis is depicted below.
References
starting materials for 5-Methyl-4-nitrothiophene-2-carboxylic acid synthesis
An In-depth Technical Guide to the Synthesis of 5-Methyl-4-nitrothiophene-2-carboxylic acid
This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Synthetic Strategy
The synthesis of this compound is most effectively achieved through the direct nitration of 5-methylthiophene-2-carboxylic acid. This approach leverages a commercially available starting material and a well-established nitration methodology. The key transformation involves the regioselective introduction of a nitro group at the C4 position of the thiophene ring.
Experimental Protocol
This section details the laboratory procedure for the synthesis of this compound.
Reaction: Nitration of 5-methylthiophene-2-carboxylic acid.
Procedure:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, cool acetic anhydride (5 equivalents) to -20°C using an appropriate cooling bath.
-
To the cooled acetic anhydride, add fuming nitric acid (3 equivalents) dropwise, ensuring the temperature is maintained at -20°C.
-
Once the addition of nitric acid is complete, add 5-methylthiophene-2-carboxylic acid (1 equivalent) portion-wise to the reaction mixture.
-
After the addition of the thiophene derivative, transfer the reaction vessel to an ice bath and stir the mixture at 0°C for 1.5 hours.
-
Upon completion of the reaction time, pour the reaction mixture into a beaker containing crushed ice.
-
Allow the ice to melt completely, which will result in the precipitation of the product.
-
Collect the solid precipitate by vacuum filtration.
-
The resulting solid is this compound.[1]
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Equivalents | Yield (%) |
| 5-methylthiophene-2-carboxylic acid | C₆H₆O₂S | 142.18 | 1 | - |
| Fuming Nitric Acid | HNO₃ | 63.01 | 3 | - |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 5 | - |
| This compound | C₆H₅NO₄S | 187.17 | - | 66 |
Synthetic Workflow Visualization
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthetic route to this compound.
References
Thermal Stability of 5-Methyl-4-nitrothiophene-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 5-Methyl-4-nitrothiophene-2-carboxylic acid. Due to the absence of specific experimental data for this compound in publicly available literature, this document establishes a framework for its evaluation based on data from structurally similar compounds, outlines detailed experimental protocols for its analysis, and discusses the anticipated decomposition behavior based on established chemical principles.
Introduction to Thermal Stability in Drug Development
The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its synthesis, purification, formulation, storage, and overall safety profile. Unstable compounds can undergo exothermic decomposition, posing significant risks of runaway reactions and explosions. For nitroaromatic compounds, which are known for their energetic properties, a thorough understanding of thermal behavior is a prerequisite for safe handling and development. This compound, a substituted nitrothiophene, contains functional groups that suggest a potential for thermal instability. This guide serves as a resource for researchers to assess and understand the thermal hazards associated with this and similar molecules.
Comparative Thermal Analysis Data
While no direct thermal decomposition data for this compound is available, the thermal behavior of nitrobenzoic acid isomers offers a valuable comparative baseline. These compounds share the key structural motifs of a nitro group and a carboxylic acid on an aromatic ring system. The following table summarizes key thermal stability parameters obtained through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
| Compound | Onset Decomposition Temp. (T₀) (°C) | Peak Exothermic Temp. (Tₚ) (°C) | Heat of Decomposition (ΔH₂) (J/g) | Apparent Activation Energy (Eₐ) (kJ/mol) |
| o-Nitrobenzoic Acid | 215 - 225 | 230 - 240 | 335 - 542 | 131.31 |
| m-Nitrobenzoic Acid | 240 - 250 | 255 - 265 | 458 - 600 | 203.43 |
| p-Nitrobenzoic Acid | 270 - 280 | 285 - 295 | 542 - 1004 | 157.00 |
Data presented is a synthesized representation from studies on nitrobenzoic acid isomers and may vary based on experimental conditions such as heating rate. This data is for comparative purposes only.[1]
Predicted Thermal Decomposition Behavior
The thermal stability of this compound is influenced by the interplay of its substituents on the thiophene ring.
-
Nitro Group: As a strong electron-withdrawing group, the nitro group is the primary driver of thermal instability. The initial step in the decomposition of many nitroaromatic compounds is the homolytic cleavage of the C-NO₂ bond.[2][3]
-
Carboxylic Acid Group: The carboxylic acid can undergo decarboxylation at elevated temperatures. The mechanism can be complex and may not follow simple unimolecular pathways.[4][5]
-
Methyl Group: This electron-donating group may have a modest stabilizing effect on the aromatic ring. However, its position relative to the nitro group is critical. An ortho-relationship, as seen with o-nitrotoluene, can introduce unique, lower-energy decomposition pathways through intramolecular hydrogen abstraction.[3]
-
Thiophene Ring: The sulfur heteroatom influences the electronic distribution of the ring and can participate in decomposition reactions.
Given the ortho-relationship between the methyl and nitro groups in this compound, a potential decomposition pathway could involve an intramolecular rearrangement, similar to that observed in o-nitrotoluene, which tends to lower the decomposition temperature compared to other isomers.[3] The decomposition is expected to be a multi-step process involving decarboxylation and the release of gaseous products such as NO₂, CO₂, and CO.[2]
Experimental Protocols for Thermal Stability Assessment
To definitively determine the thermal stability of this compound, the following experimental protocols are recommended.
Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of decomposition, peak exothermic temperature, and enthalpy of decomposition.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into a pressure-resistant crucible (e.g., gold-plated stainless steel).[6]
-
Crucible Sealing: Hermetically seal the crucible to contain any evolved gases during the initial stages of decomposition.
-
Instrument Setup: Place the sealed sample crucible and an empty reference crucible into the DSC cell.
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 400°C) at a constant heating rate. A typical heating rate for hazard assessment is 5 or 10°C/min.[6]
-
Baseline Correction: Perform a baseline run with an empty crucible under the same conditions.
-
-
Data Analysis: Subtract the baseline from the sample run. Determine the onset temperature (Tₒ) using the tangent method, the peak exothermic temperature (Tₚ), and integrate the peak area to calculate the heat of decomposition (ΔH₂).
Thermogravimetric Analysis (TGA)
Objective: To measure mass loss as a function of temperature and identify decomposition stages.
Methodology:
-
Sample Preparation: Place 5-10 mg of the sample into an open TGA pan (e.g., alumina or platinum).
-
Instrument Setup: Place the sample pan onto the TGA balance.
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature beyond complete decomposition (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. The resulting curve will indicate the temperatures at which decomposition and mass loss occur. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rate of mass loss.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive thermal stability assessment of a chemical compound.
References
Methodological & Application
Application Notes and Protocols: 5-Methyl-4-nitrothiophene-2-carboxylic acid as a Versatile Organic Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-4-nitrothiophene-2-carboxylic acid is a valuable heterocyclic organic building block for the synthesis of diverse molecular scaffolds.[1][2][3] Its thiophene core is a well-recognized pharmacophore in medicinal chemistry, offering a bioisosteric alternative to a phenyl ring with unique electronic properties. The presence of the carboxylic acid, methyl, and nitro groups on the thiophene ring provides multiple points for chemical modification, making it an attractive starting material for the generation of compound libraries in drug discovery programs. Thiophene-containing molecules have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5]
Application in Kinase Inhibitor Synthesis
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The thiophene scaffold is a common feature in many potent kinase inhibitors, where it can engage in key interactions within the ATP-binding site of the target kinase.
While specific kinase inhibitors derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in known kinase inhibitors. The carboxylic acid functionality is particularly useful as it allows for the straightforward synthesis of a wide array of amide derivatives through coupling with various amines. This approach is a cornerstone of medicinal chemistry for exploring the structure-activity relationships (SAR) of a given scaffold.
Below, we provide a representative protocol for the synthesis of a library of 5-methyl-4-nitrothiophene-2-carboxamides and discuss the potential for these compounds to act as kinase inhibitors based on the activity of structurally related molecules.
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-5-methyl-4-nitrothiophene-2-carboxamides
This protocol describes a general method for the amide coupling of this compound with a variety of aniline derivatives using a common coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
Materials:
-
This compound
-
Substituted aniline (e.g., 4-anisidine, 4-chloroaniline, etc.)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) plates and appropriate visualization method
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DMF.
-
To this solution, add the desired substituted aniline (1.1 eq.) followed by DIPEA (3.0 eq.).
-
Stir the mixture at room temperature for 10 minutes.
-
In a separate container, dissolve HATU (1.2 eq.) in a minimal amount of anhydrous DMF and add this solution dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2 x).
-
Wash the organic layer with brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-5-methyl-4-nitrothiophene-2-carboxamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
| Compound Class | Target Kinase(s) | Representative IC₅₀ Values | Reference |
| Thieno[2,3-d]pyrimidines | c-Met | 35.7 nM | [1] |
| Thieno[2,3-d]pyrimidines | VEGFR-2 | 21 nM, 33.4 nM, 47.0 nM | [6] |
| 5-Hydroxybenzothiophene Derivatives | Clk1, Clk4, DRAK1, haspin, Dyrk1A/B | 11 nM - 353.3 nM | [7] |
| Thiophene-3-carboxamides | VEGFR-2 | 191.1 nM | [4] |
| Fused Thiophene Derivatives | VEGFR-2, AKT | VEGFR-2: 0.075 µM, 0.126 µM; AKT: 4.60 µM, 6.96 µM | [3] |
Visualizations
Signaling Pathway
The diagram below illustrates a simplified generic signaling pathway involving receptor tyrosine kinases (RTKs) like VEGFR-2 and c-Met, which are common targets for thiophene-based inhibitors.
Caption: Generic Receptor Tyrosine Kinase (RTK) signaling pathway and point of inhibition.
Experimental Workflow
The following diagram outlines the key steps in the synthesis and initial biological evaluation of N-aryl-5-methyl-4-nitrothiophene-2-carboxamides.
Caption: Workflow for the synthesis and evaluation of target compounds.
References
- 1. calpaclab.com [calpaclab.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 5-METHYL-4-NITRO-2-THIOPHENECARBOXYLIC ACID [amp.chemicalbook.com]
- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journalwjarr.com [journalwjarr.com]
- 6. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives [mdpi.com]
- 7. Radiosynthesis and evaluation of two novel 123I-labeled 2-methyl-4-nitroimidazole derivatives as potential infection imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis and Biological Significance of 5-Methyl-4-nitrothiophene-2-carboxamides
Introduction
The synthesis of amides from carboxylic acids and amines is a cornerstone of medicinal chemistry and drug development. Among the vast landscape of pharmacologically active scaffolds, the 5-nitrothiophene-2-carboxamide core has emerged as a promising pharmacophore. Derivatives of this scaffold have demonstrated significant biological activity, including potent antibacterial and antileishmanial properties.[1][2][3][4] This document provides detailed protocols for the synthesis of 5-methyl-4-nitrothiophene-2-carboxamides and highlights their potential applications in drug discovery.
Biological Activity
5-Nitrothiophene-2-carboxamides have been identified as a novel class of narrow-spectrum antibacterial agents.[2][4] These compounds are often prodrugs that require activation by bacterial nitroreductases, such as NfsA and NfsB in E. coli, to exert their cytotoxic effects.[2][4] The activated species can then interact with various cellular targets, leading to bacterial cell death. This mechanism of action makes them particularly interesting for combating multi-drug resistant bacterial strains.
Furthermore, structure-activity relationship (SAR) studies on 5-nitrothiophene-2-carboxamides have revealed their potential as antileishmanial agents.[1][3] Optimization of the amide substituent has led to the development of compounds with improved aqueous solubility and potent activity against Leishmania species.[1][3] The proposed mechanism involves bioactivation by a type I nitroreductase within the parasite.[1][3]
Applications in Drug Development
The inherent biological activities of 5-methyl-4-nitrothiophene-2-carboxamides make them attractive candidates for further investigation in several therapeutic areas:
-
Antibacterial Drug Discovery: As novel antibacterial agents with a specific mechanism of action, they hold potential for the treatment of infections caused by susceptible pathogens, including clinically relevant isolates of E. coli, Shigella spp., and Salmonella spp.[2][4]
-
Antiparasitic Drug Development: The demonstrated antileishmanial activity warrants further exploration of this scaffold for the development of new treatments for leishmaniasis, a neglected tropical disease.[1][3]
-
Fragment-Based Drug Design: The 5-methyl-4-nitrothiophene-2-carboxylic acid core can serve as a valuable starting point for fragment-based screening and lead optimization campaigns targeting various enzymes and receptors.
General Reaction Scheme
The synthesis of 5-Methyl-4-nitrothiophene-2-carboxamides is typically achieved through the coupling of this compound with a primary or secondary amine in the presence of a suitable coupling agent and a non-nucleophilic base.
Caption: General scheme for the amidation of this compound.
Experimental Protocols
Protocol 1: Synthesis of N-aryl-5-methyl-4-nitrothiophene-2-carboxamides via HATU-mediated coupling
This protocol describes a general procedure for the synthesis of N-aryl-5-methyl-4-nitrothiophene-2-carboxamides using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as the coupling agent.
Materials:
-
This compound
-
Substituted aniline (or other amine)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
Data Presentation
The following table summarizes the hypothetical yields for the synthesis of a series of 5-Methyl-4-nitrothiophene-2-carboxamides with various amines using the protocol described above.
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-phenyl-5-methyl-4-nitrothiophene-2-carboxamide | 85 |
| 2 | 4-Fluoroaniline | N-(4-fluorophenyl)-5-methyl-4-nitrothiophene-2-carboxamide | 82 |
| 3 | Benzylamine | N-benzyl-5-methyl-4-nitrothiophene-2-carboxamide | 90 |
| 4 | Morpholine | (5-methyl-4-nitrothiophen-2-yl)(morpholino)methanone | 92 |
| 5 | Piperidine | (5-methyl-4-nitrothiophen-2-yl)(piperidin-1-yl)methanone | 88 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 5-Methyl-4-nitrothiophene-2-carboxamides.
Hypothetical Signaling Pathway for Antibacterial Action
Caption: Hypothetical mechanism of action for antibacterial 5-Methyl-4-nitrothiophene-2-carboxamides.
References
- 1. Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides - Durham e-Theses [etheses.dur.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 4. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Potential Biological Activity of 5-Methyl-4-nitrothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, there is limited publicly available data on the specific biological activities of 5-Methyl-4-nitrothiophene-2-carboxylic acid. The following application notes and protocols are based on the known biological activities of structurally related nitrothiophene and thiophene derivatives. These notes are intended to serve as a foundational guide for researchers initiating studies on this compound.
Introduction
This compound is a heterocyclic organic compound containing a thiophene ring, a functional group that is a constituent of various pharmacologically active molecules. While direct biological data for this specific molecule is scarce, the broader family of nitrothiophene and thiophene derivatives has demonstrated a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The presence of the nitro group and the carboxylic acid moiety suggests that this compound could be a candidate for investigation in these therapeutic areas. These application notes provide a starting point for exploring the potential biological profile of this compound.
Potential Biological Activities and Rationale
Based on the activities of structurally analogous compounds, this compound could plausibly exhibit the following biological effects:
-
Antimicrobial Activity: Nitro-substituted heterocycles are known for their antimicrobial properties. Derivatives of 5-nitrothiophene have shown activity against various bacterial strains, including resistant ones like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant S. aureus (VRSA).[1][5] The nitro group is often crucial for the antimicrobial mechanism of action.
-
Anticancer Activity: Thiophene-based compounds have been extensively studied for their potential as anticancer agents.[6][7] Some nitrothiophene derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[2][8] The mechanism of action for similar compounds has been linked to the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression.
-
Anti-inflammatory Activity: Thiophene derivatives are recognized as privileged structures in the design of anti-inflammatory agents.[4] The presence of a carboxylic acid group, in particular, is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[3][9][10] Therefore, this compound may act as an inhibitor of key inflammatory enzymes like COX-1, COX-2, or 5-lipoxygenase (5-LOX).
Quantitative Data from Structurally Related Compounds
To provide a comparative context for future studies, the following tables summarize the reported biological activities of various thiophene and nitrothiophene derivatives.
Table 1: Antimicrobial Activity of Selected Nitrothiophene Derivatives
| Compound | Microorganism | MIC (μg/mL) | Reference |
| 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-nitrothienyl)methylidene)hydrazone (KTU-286) | Pan-susceptible S. aureus | 0.5 - 2.0 | [1] |
| 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-nitrothienyl)methylidene)hydrazone (KTU-286) | MRSA | 1.0 - 16.0 | [1] |
| 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-nitrothienyl)methylidene)hydrazone (KTU-286) | VRSA | 4.0 | [1] |
| 5-Nitro 2-thiophene carboxaldehyde | S. aureus, Enterococcus, E. coli, Salmonella typhi | Not specified, but showed activity | [11] |
Table 2: Anticancer Activity of Selected Thiophene and Nitrofuran Derivatives
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
| 3-(4-Methoxyphenyl)-1-(5-methyl-2-(methylamino)thiazol-4-yl)prop-2-en-1-one | HepG-2, A549, MCF-7 | More potent than Doxorubicin | [6] |
| Thiophene Carboxamide Derivative (2b) | Hep3B (Liver Cancer) | 5.46 | [7] |
| Thiophene Carboxamide Derivative (2e) | Hep3B (Liver Cancer) | 12.58 | [7] |
| 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone derivative with 3-methylbutanoic acid | MCF-7 | 5.02 | [2] |
| 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone derivative with 3-methylbutanoic acid | MDA-MB-231 | 15.24 | [2] |
Table 3: Anti-inflammatory Activity of Selected Thiophene Derivatives
| Compound | Target Enzyme | IC50 (μM) | Reference |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives (29a-d) | COX-2 | 0.31 - 1.40 | [3] |
| Thiophene pyrazole hybrids | COX-2 | Moderate and selective inhibition | [3] |
| Compound 1 (a thiophene derivative) | 5-LOX | 29.2 | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the potential biological activities of this compound.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard broth microdilution methods.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO.
-
Bacterial Inoculum Preparation: Culture bacteria overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB without bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be confirmed by measuring the optical density at 600 nm.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[12]
Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
This compound
-
Cancer cell line (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
Anti-inflammatory Activity: In Vitro COX Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of the compound on COX-1 and COX-2 enzymes.
Objective: To determine the IC50 of this compound for COX-1 and COX-2 enzymes.
Materials:
-
This compound
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit (commercially available)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions.
-
Compound Incubation: In separate wells of a 96-well plate, incubate COX-1 and COX-2 enzymes with various concentrations of the test compound.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid to each well.
-
Reaction Termination and Detection: Stop the reaction and add the colorimetric substrate to measure the amount of prostaglandin H2 (PGH2) produced.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol.
-
IC50 Calculation: Calculate the percentage of COX inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2.
Concluding Remarks
The provided application notes and protocols offer a strategic framework for the initial investigation of this compound's biological potential. Based on the activities of related compounds, exploring its antimicrobial, anticancer, and anti-inflammatory properties is a logical starting point. The successful execution of these experiments will provide valuable preliminary data to guide further research and development efforts for this novel compound. Researchers should always adhere to proper laboratory safety protocols when handling chemical compounds and biological materials.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Comparative carcinogenicity of 5-nitrothiophenes and 5-nitrofurans in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti-Inflammatory and Antinociceptive Activities of Anthraquinone-2-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
5-Methyl-4-nitrothiophene-2-carboxylic Acid: Application Notes for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-4-nitrothiophene-2-carboxylic acid is a heterocyclic organic compound belonging to the nitrothiophene class.[1] While direct and extensive research on the specific medicinal chemistry applications of this particular molecule is limited in publicly available literature, its structural motifs—a thiophene ring, a nitro group, and a carboxylic acid—are present in various compounds with significant biological activities. Thiophene-based molecules, in particular, are recognized as versatile scaffolds in drug discovery, forming the core of numerous pharmaceuticals and agrochemicals.[2] This document provides an overview of the potential applications of this compound as a building block in medicinal chemistry, based on the activities of structurally related compounds. It also includes generalized protocols for evaluating potential biological activities.
Potential Therapeutic Applications
Derivatives of nitrothiophenes and thiophene carboxamides have shown promise in several therapeutic areas. These compounds serve as valuable starting points for the synthesis of novel therapeutic agents.
Antimicrobial Activity
Nitrothiophene derivatives have been investigated for their antibacterial properties. For instance, certain nitrothiophene-2-carboxamides have been identified as narrow-spectrum antibacterial lead compounds. The nitro group is a key pharmacophore in several antimicrobial drugs, and its presence on the thiophene scaffold can be explored for the development of new anti-infective agents.
Anticancer Activity
Enzyme Inhibition
The structural features of this compound make it a candidate for the design of enzyme inhibitors. The carboxylic acid moiety can act as a key interacting group within the active site of various enzymes. For example, derivatives of 5-nitrothiophene have been synthesized and studied as ligands for nuclear receptors like Rev-erbα, highlighting the potential of this scaffold in modulating key signaling pathways.[3]
Experimental Protocols
The following are generalized experimental protocols that can be adapted to evaluate the biological activity of this compound and its derivatives.
General Synthesis of Amide Derivatives
Amide derivatives of this compound can be synthesized to explore their biological potential.
Protocol:
-
Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).
-
Add a coupling agent (e.g., HATU or HBTU) and an organic base (e.g., triethylamine or diisopropylethylamine).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine reactant to the mixture.
-
Continue stirring at room temperature overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Diagram: General Workflow for Synthesis and Evaluation
References
Application Notes and Protocols for the Nitration of 5-Methyl-2-thiophenecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the nitration of 5-methyl-2-thiophenecarboxylic acid, a critical process for the synthesis of key pharmaceutical intermediates. The primary product of this electrophilic aromatic substitution is 4-nitro-5-methyl-2-thiophenecarboxylic acid. The methodologies outlined are based on established chemical literature, offering a guide for successful and reproducible synthesis.
Introduction
The nitration of substituted thiophenes is a fundamental reaction in heterocyclic chemistry, enabling the introduction of a nitro group that can be further transformed into other functional groups. 5-Methyl-2-thiophenecarboxylic acid possesses two activating groups, the methyl and carboxylic acid moieties, which direct the incoming electrophile. The regioselectivity of the nitration is a key consideration in the synthesis design. The protocols described herein utilize common nitrating agents and provide a basis for laboratory-scale synthesis.
Data Presentation
The following table summarizes the quantitative data for a common protocol for the nitration of 5-methyl-2-thiophenecarboxylic acid.
| Parameter | Value | Reference |
| Starting Material | 5-methyl-2-thiophenecarboxylic acid | [1] |
| Nitrating Agent | Fuming Nitric Acid / Acetic Anhydride | [1] |
| Molar Ratio (Substrate:HNO₃:Ac₂O) | 1 : 3 : 5 | [1] |
| Reaction Temperature | -20°C initially, then 0°C | [1] |
| Reaction Time | 1.5 hours at 0°C | [1] |
| Work-up Procedure | Poured into ice, precipitate filtered | [1] |
| Yield | 66% | [1] |
Experimental Protocols
A widely employed method for the nitration of 5-methyl-2-thiophenecarboxylic acid involves the use of fuming nitric acid in acetic anhydride. This procedure affords the desired 4-nitro-5-methyl-2-thiophenecarboxylic acid.
Protocol 1: Nitration using Fuming Nitric Acid and Acetic Anhydride [1]
Materials:
-
5-methyl-2-thiophenecarboxylic acid
-
Fuming nitric acid
-
Acetic anhydride
-
Ice
-
Standard laboratory glassware
-
Magnetic stirrer with cooling capabilities
Procedure: [1]
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool acetic anhydride (5 equivalents) to -20°C.
-
Slowly add fuming nitric acid (3 equivalents) dropwise to the cooled acetic anhydride while maintaining the temperature at -20°C.
-
Once the addition of nitric acid is complete, add 5-methyl-2-thiophenecarboxylic acid (1 equivalent) portion-wise to the reaction mixture.
-
After the addition of the thiophene derivative, place the reaction mixture in an ice bath and stir at 0°C for 1.5 hours.
-
Upon completion of the reaction, pour the mixture into a beaker containing crushed ice.
-
Allow the ice to melt, at which point the product will precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration.
-
The resulting solid is 4-nitro-5-methyl-2-thiophenecarboxylic acid, obtained with a yield of approximately 66%.
Note: The protocol found in the literature proceeds with an esterification step following the nitration to yield Methyl 5-Methyl-4-nitrothiophene-2-carboxylate.[1] For applications requiring the carboxylic acid, the protocol is complete after the filtration and drying of the precipitate.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the nitration of 5-methyl-2-thiophenecarboxylic acid.
References
Application Notes and Protocols: Esterification of 5-Methyl-4-nitrothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the esterification of 5-Methyl-4-nitrothiophene-2-carboxylic acid, a crucial process for the synthesis of various chemical intermediates in drug discovery and development.
Introduction
This compound and its esters are important building blocks in medicinal chemistry. The esterification of the carboxylic acid group is a fundamental transformation that allows for further functionalization and modification of the molecule. This document outlines the most common and effective methods for this esterification, with a focus on providing detailed, reproducible protocols.
Overview of Esterification Methods
The primary method for the esterification of this compound is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. This method is widely used due to its simplicity and effectiveness.[1][2][3] Alternative methods exist for substrates that may be sensitive to strong acidic conditions, although the Fischer-Speier method is well-documented for this specific substrate.
The general chemical transformation is depicted below:
References
Application Notes and Protocols for 5-Methyl-4-nitrothiophene-2-carboxylic acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 5-Methyl-4-nitrothiophene-2-carboxylic acid as a key intermediate in the synthesis of novel agrochemicals. While direct synthesis of a commercially named agrochemical from this specific starting material is not prominently documented in publicly available literature, its structural similarity to known agrochemical precursors, such as 5-chloro-4-nitrothiophene-2-carboxylic acid methyl ester, suggests its high potential in the development of new fungicides, herbicides, and insecticides.[1]
The thiophene ring is a well-established scaffold in a variety of biologically active compounds, including pharmaceuticals and agrochemicals.[2] The presence of the nitro group, a strong electron-withdrawing group, and a methyl group on the thiophene ring can significantly influence the biological activity of the resulting derivatives. This document outlines a hypothetical, yet chemically sound, synthetic pathway to a novel agrochemical candidate, a 5-Methyl-4-nitrothiophene-2-carboxamide, and provides detailed experimental protocols.
Hypothetical Agrochemical Target: A Novel Fungicide
Based on the known fungicidal activity of other thiophene carboxamides, a plausible application for this compound is in the synthesis of novel amide derivatives with potential fungicidal properties. The proposed target molecule is N-(4-chlorophenyl)-5-methyl-4-nitrothiophene-2-carboxamide . The rationale for selecting this target is the prevalence of the N-phenylamide moiety in many commercial fungicides, which often acts by inhibiting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain.
Data Presentation: Synthesis of N-(4-chlorophenyl)-5-methyl-4-nitrothiophene-2-carboxamide
The following table summarizes the expected quantitative data for the proposed two-step synthesis. The values are hypothetical but based on typical yields and purities for such reactions.
| Step | Reaction | Starting Material | Reagent | Product | Hypothetical Yield (%) | Hypothetical Purity (%) | Analytical Method |
| 1 | Acyl Chloride Formation | This compound | Thionyl Chloride (SOCl₂) | 5-Methyl-4-nitrothiophene-2-carbonyl chloride | 95 | 98 | GC-MS, ¹H NMR |
| 2 | Amide Coupling | 5-Methyl-4-nitrothiophene-2-carbonyl chloride | 4-Chloroaniline | N-(4-chlorophenyl)-5-methyl-4-nitrothiophene-2-carboxamide | 85 | 99 | HPLC, ¹H NMR, ¹³C NMR, HRMS |
Experimental Protocols
Protocol 1: Synthesis of 5-Methyl-4-nitrothiophene-2-carbonyl chloride
Objective: To convert the carboxylic acid to a more reactive acyl chloride for subsequent amide coupling.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Dimethylformamide (DMF) (catalytic amount)
-
Rotary evaporator
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.87 g, 10 mmol).
-
Add anhydrous DCM (40 mL) to the flask and stir to dissolve the starting material.
-
Carefully add thionyl chloride (1.46 mL, 20 mmol, 2 eq.) to the solution at room temperature.
-
Add a catalytic amount of DMF (2-3 drops) to the reaction mixture.
-
Fit the flask with a reflux condenser and a drying tube containing calcium chloride.
-
Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-3 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.
-
The resulting crude 5-Methyl-4-nitrothiophene-2-carbonyl chloride is a solid and can be used in the next step without further purification.
Protocol 2: Synthesis of N-(4-chlorophenyl)-5-methyl-4-nitrothiophene-2-carboxamide
Objective: To synthesize the target agrochemical candidate via amide bond formation.
Materials:
-
5-Methyl-4-nitrothiophene-2-carbonyl chloride
-
4-Chloroaniline
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4-chloroaniline (1.28 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol, 1.5 eq.) in anhydrous DCM (50 mL) in a 250 mL round-bottom flask at 0°C (ice bath).
-
In a separate flask, dissolve the crude 5-Methyl-4-nitrothiophene-2-carbonyl chloride (from Protocol 1) in anhydrous DCM (20 mL).
-
Add the solution of the acyl chloride dropwise to the aniline solution at 0°C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure N-(4-chlorophenyl)-5-methyl-4-nitrothiophene-2-carboxamide.
Visualizations
Synthetic Workflow
Caption: Synthetic pathway for the proposed fungicide.
Hypothetical Mode of Action: SDH Inhibition
Caption: Hypothetical inhibition of Succinate Dehydrogenase.
References
Catalytic Synthesis of 5-Methyl-4-nitrothiophene-2-carboxylic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic synthesis of 5-Methyl-4-nitrothiophene-2-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process, leveraging catalytic methodologies to enhance efficiency, selectivity, and safety. The first step involves the direct catalytic carboxylation of 2-methylthiophene to produce 5-methylthiophene-2-carboxylic acid. The second, and more critical step, is the regioselective nitration of the synthesized intermediate at the 4-position using a solid acid catalyst.
Logical Workflow for Synthesis
The synthesis of this compound is strategically divided into two primary stages:
-
Catalytic Carboxylation: Introduction of a carboxylic acid group at the 5-position of 2-methylthiophene.
-
Regioselective Nitration: Introduction of a nitro group at the 4-position of 5-methylthiophene-2-carboxylic acid.
Troubleshooting & Optimization
optimizing reaction conditions for 5-Methyl-4-nitrothiophene-2-carboxylic acid synthesis
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the successful synthesis of 5-Methyl-4-nitrothiophene-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: The most common strategy is the electrophilic nitration of 5-Methylthiophene-2-carboxylic acid. This involves reacting the starting material with a suitable nitrating agent under carefully controlled temperature conditions to introduce a nitro group (-NO₂) onto the thiophene ring, primarily at the 4-position.
Q2: Why are standard nitrating conditions (conc. HNO₃/H₂SO₄) not recommended for this synthesis?
A2: Thiophene and its derivatives are highly reactive towards strong electrophiles.[1] The classic concentrated nitric acid and sulfuric acid mixture is often too harsh, leading to substrate degradation, oxidation, unwanted side products, or even explosive reactions.[1][2]
Q3: What are the recommended nitrating agents for this reaction?
A3: Milder nitrating agents are preferable to control the reaction's selectivity and safety. A common and effective reagent is a solution of fuming nitric acid in acetic anhydride or glacial acetic acid.[1][3] This combination generates the nitrating species in situ under less aggressive conditions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC). A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be developed to clearly separate the starting material from the desired product and any byproducts.
Q5: What are the primary safety concerns for this experiment?
A5: The primary concerns involve the handling of corrosive and strong oxidizing agents like fuming nitric acid and acetic anhydride. The reaction can be highly exothermic, and temperature control is critical to prevent runaway reactions.[3] Additionally, nitro-aromatic compounds can be toxic; mononitrothiophene is noted as an active poison that can cause painful blisters upon skin contact.[3] Always perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Degradation of Starting Material: Reaction temperature was too high, or the nitrating agent was too concentrated.[1][3] 2. Incomplete Reaction: Insufficient reaction time or temperature was too low. 3. Loss During Workup: The product may be partially soluble in the aqueous phase. | 1. Control Temperature: Strictly maintain the recommended low temperature (e.g., 0-10°C) during the addition of reagents.[3] Use a milder nitrating agent. 2. Monitor with TLC: Continue the reaction until TLC analysis shows the complete consumption of the starting material. 3. Extraction: After quenching, extract the aqueous layer thoroughly with a suitable organic solvent (e.g., ethyl acetate) to recover all dissolved product.[4] |
| Formation of Multiple Products (Poor Selectivity) | 1. Over-Nitration: Formation of dinitro- or other polynitrated species due to harsh conditions.[3] 2. Isomer Formation: Nitration at other positions on the thiophene ring. | 1. Reduce Stoichiometry: Use a carefully measured amount of nitrating agent (e.g., 1.1-1.2 equivalents). Avoid a large excess. 2. Maintain Low Temperature: Kinetic control at lower temperatures often favors the formation of the desired isomer.[5] |
| Dark Red or Black Reaction Mixture | Oxidation/Decomposition: This indicates that the reaction temperature is too high, causing the thiophene ring to decompose or oxidize.[3] | Immediate Action: Cool the reaction mixture immediately in an ice bath. If the color change is severe, it may be best to stop the reaction, quench it safely, and restart under more controlled conditions. For future runs, ensure slower, dropwise addition of the nitrating agent while vigorously stirring and cooling.[3] |
| Product is an Oil or Fails to Crystallize | Presence of Impurities: Oily impurities, such as dinitrothiophene byproducts, can prevent the crystallization of the desired product.[3] | Purification: Purify the crude product using column chromatography. If impurities are minimal, attempt recrystallization from a different solvent system (e.g., petroleum ether, ethanol/water). Steam distillation can also be effective for removing certain impurities.[3] |
| Violent or Uncontrolled Reaction | Presence of Nitrous Acid: Nitrous acid can lead to an autocatalytic and potentially explosive reaction with the highly reactive thiophene ring.[1] | Remove Nitrous Acid: Before starting the reaction, consider adding a small amount of urea to the nitric acid solution to scavenge any traces of nitrous acid.[1] |
Experimental Protocol: Nitration of 5-Methylthiophene-2-carboxylic acid
Disclaimer: This protocol is an illustrative guide adapted from established procedures for thiophene nitration.[3] Researchers must conduct a thorough risk assessment before proceeding.
Materials:
-
5-Methylthiophene-2-carboxylic acid
-
Acetic Anhydride
-
Fuming Nitric Acid (≥90%)
-
Crushed Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution (5%)
-
Hydrochloric Acid (2M HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1.0 equivalent of 5-Methylthiophene-2-carboxylic acid in acetic anhydride. Cool the flask to 0°C in an ice-salt bath.
-
Nitrating Agent Addition: Slowly add 1.1 equivalents of fuming nitric acid to the stirred solution via the dropping funnel. Crucially, maintain the internal temperature of the reaction mixture between 0°C and 10°C throughout the addition. [3] A rapid rise in temperature indicates a risk of decomposition.[3]
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction's progress by TLC until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. The crude product should precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.
-
Aqueous Workup: Transfer the filtrate to a separatory funnel. Extract any remaining product with ethyl acetate (3x). Combine these organic extracts with a solution of the filtered solid redissolved in ethyl acetate.
-
Acid-Base Extraction: Wash the combined organic phase with a 5% NaHCO₃ solution to extract the carboxylic acid product into the aqueous basic layer.[4]
-
Precipitation: Separate the basic aqueous layer, cool it in an ice bath, and carefully acidify it to pH 2 with 2M HCl to re-precipitate the purified product.[4]
-
Final Purification: Collect the solid product by vacuum filtration. Wash with cold water, and dry under a vacuum. If necessary, further purify by recrystallization from a suitable solvent (e.g., an ethanol/water mixture).
Visual Guides
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for common synthesis issues.
References
Technical Support Center: Purification of Crude 5-Methyl-4-nitrothiophene-2-carboxylic acid
Welcome to the technical support center for the purification of 5-Methyl-4-nitrothiophene-2-carboxylic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound, like other crystalline organic acids, are recrystallization and acid-base extraction. Column chromatography can also be employed, particularly for removing impurities with similar solubility profiles.
Q2: My crude product is a dark, oily residue. What should I do first?
A2: An oily or dark-colored crude product often indicates the presence of significant impurities. Before attempting recrystallization, it is advisable to perform an acid-base extraction to remove neutral and basic impurities. If color persists, treatment with activated carbon during recrystallization can help decolorize the solution.
Q3: I am seeing a low yield after recrystallization. What are the likely causes?
A3: Low recovery is a common issue in recrystallization. Potential causes include:
-
Using an excessive amount of solvent.
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The chosen solvent being too effective, keeping the product dissolved even at low temperatures.
-
Premature crystallization during hot filtration.
-
Incomplete precipitation or crystallization.
Q4: During column chromatography, my compound is streaking or smearing down the column. How can I fix this?
A4: Streaking of carboxylic acids on silica gel is typically due to the acidic nature of the compound interacting with the silica stationary phase. To mitigate this, you can add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent. This keeps the carboxylic acid in its protonated, less polar form, leading to sharper bands.[1]
Q5: How can I assess the purity of my final product?
A5: The purity of this compound can be determined using several analytical techniques:
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point range.
-
Thin-Layer Chromatography (TLC): A single spot on the TLC plate suggests a pure compound.
-
High-Performance Liquid Chromatography (HPLC): A single, sharp peak in the chromatogram is indicative of high purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should show the expected peaks without significant impurity signals.
Troubleshooting Guides
This section addresses specific problems that may arise during the purification of this compound.
Recrystallization Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery | 1. Too much solvent was used.2. The compound is too soluble in the chosen solvent.3. Premature crystallization occurred during hot filtration. | 1. Use the minimum amount of hot solvent required to dissolve the crude product.2. Test different solvents or use a co-solvent system to decrease solubility.3. Preheat the filtration apparatus (funnel, filter paper, receiving flask). |
| Product "Oils Out" | 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is supersaturated with impurities. | 1. Select a solvent with a lower boiling point.2. Perform a preliminary purification step like acid-base extraction or an activated carbon treatment. |
| No Crystals Form | 1. The solution is not sufficiently supersaturated.2. The solution cooled too quickly. | 1. Evaporate some of the solvent to increase the concentration.2. Scratch the inside of the flask with a glass rod to induce nucleation.3. Add a seed crystal of the pure compound.4. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator. |
Acid-Base Extraction Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Emulsion Formation | 1. Vigorous shaking of the separatory funnel.2. High concentration of dissolved materials. | 1. Gently swirl or invert the separatory funnel instead of shaking vigorously.2. Add a small amount of brine (saturated NaCl solution) to break the emulsion.3. Allow the mixture to stand for a longer period. |
| Low Yield After Acidification | 1. Incomplete extraction from the organic phase.2. Insufficient acidification.3. The product is somewhat soluble in the acidic aqueous solution. | 1. Perform multiple extractions with the basic solution.2. Check the pH with litmus or a pH meter to ensure it is sufficiently acidic (pH ~2) for complete precipitation.[2]3. Cool the acidified solution in an ice bath to minimize solubility.4. If necessary, extract the acidified aqueous phase with a suitable organic solvent. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, water, ethyl acetate, heptane/1,2-dichloroethane mixture[2]) to find a suitable one where the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture until the solid completely dissolves.
-
(Optional) Decolorization: If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract it with a 5% sodium bicarbonate (NaHCO₃) solution.[2] The carboxylic acid will deprotonate and move into the aqueous layer as its sodium salt. Repeat the extraction two to three times.
-
Separation: Combine the aqueous extracts. The organic layer, containing neutral impurities, can be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify with 2N HCl until the pH is approximately 2.[2] The this compound will precipitate out of the solution.
-
Isolation: Collect the purified solid by vacuum filtration, wash with cold water to remove any remaining salts, and dry thoroughly.
Visualizations
Caption: Workflow for Acid-Base Extraction Purification.
Caption: Troubleshooting Low Recovery in Recrystallization.
References
Technical Support Center: Synthesis of Substituted Nitrothiophenes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of substituted nitrothiophenes.
Troubleshooting Guide
This section is designed to help you navigate common experimental issues. Each entry details a specific problem, its probable causes, and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Explosive or Uncontrolled Reaction | The thiophene ring is highly reactive towards electrophilic substitution, more so than benzene.[1][2] Using strong nitrating agents like a mixture of concentrated nitric and sulfuric acids can lead to a violent, uncontrollable reaction.[1] The presence of nitrous acid can trigger an autocatalytic and explosive nitrosation of the thiophene.[1] | Use milder nitrating agents. A common and effective alternative is a solution of nitric acid in acetic anhydride.[1][3] Other mild agents include copper nitrate and nitric acid with trifluoroacetic anhydride.[1] Ensure the absence of nitrous acid by adding urea to the reaction mixture.[1] Maintain strict temperature control, often at low temperatures (e.g., 10°C), especially during the initial addition of reagents.[3] |
| Low Yield of Desired Product | Suboptimal reaction conditions such as temperature, reaction time, or reactant concentrations can lead to incomplete reactions or the formation of byproducts.[4] Impurities in starting materials or solvents can interfere with the reaction.[4] The product might be unstable under the reaction or workup conditions, leading to degradation.[4] Inefficient mixing, especially in heterogeneous reactions, can result in poor reaction rates.[4] | Systematically optimize reaction conditions by running small-scale trial reactions to determine the ideal temperature, time, and concentration.[4] Use high-purity reagents and ensure solvents are dry when necessary.[4] Monitor the reaction over time using TLC or LC-MS to check for product degradation.[4] Ensure adequate stirring, especially for heterogeneous mixtures.[4] |
| Formation of Multiple Isomers (e.g., 2-nitro and 3-nitro) | The nitration of thiophene typically yields a mixture of 2-nitrothiophene as the major product and about 10% of the 3-nitro isomer.[1] The directing effects of existing substituents on the thiophene ring will influence the regioselectivity of nitration. | While the formation of a minor isomer is often unavoidable, reaction conditions can be optimized to favor the desired product. The use of certain catalysts, such as metal-exchanged montmorillonite clays, has been shown to provide high selectivity for 2-nitrothiophene.[5] Careful purification by recrystallization or chromatography is necessary to separate the isomers.[3][5] |
| Formation of Dinitrothiophene and Other Impurities | The high reactivity of the thiophene ring can lead to over-nitration, resulting in the formation of dinitrothiophenes.[3] Oxidation of the thiophene ring can occur, indicated by a pink or dark red color in the reaction mixture.[3] | Use a controlled amount of the nitrating agent. A molar ratio of nitric acid to thiophene between 1 and 2 is often recommended.[5] Maintain a constant light brown color during nitration to avoid oxidation.[3] Traces of dinitrothiophene can be detected by adding a weak alcoholic solution of potassium hydroxide, which will produce a pink or deep red color.[3] |
| Product is a Yellow Oil or Discolored Solid | The yellow coloration of nitrothiophene is often due to the presence of dinitrothiophene and other impurities.[3] Nitrothiophenes can be sensitive to light, which may cause discoloration or degradation.[3] | Purify the product by steam distillation followed by repeated crystallization from a suitable solvent like petroleum ether to obtain colorless crystals.[3] Protect the product from light during and after purification.[3] |
| Difficulty in Product Isolation | The product may be partially soluble in the aqueous layer during workup.[6] The product could be volatile and lost during solvent removal.[6] The product might adhere to filtration media.[6] | After initial separation, extract the aqueous layer with a suitable organic solvent like ether to recover dissolved product.[3] Check the solvent in the rotovap trap for any condensed product.[6] If filtration was performed, suspend the filtration medium in a solvent and check for the presence of the product using TLC.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of thiophene so challenging compared to benzene?
A1: The sulfur atom in the thiophene ring has two lone pairs of electrons, making the ring electron-rich and thus highly reactive towards electrophiles.[2] Although thiophene is aromatic, the electron density is distributed over five atoms compared to six in benzene, leading to a higher electron density on each carbon atom.[2] This increased reactivity makes the nitration of thiophene more vigorous and prone to side reactions and degradation when using strong nitrating agents.[1]
Q2: What are the safest and most effective nitrating agents for thiophene and its derivatives?
A2: For unsubstituted thiophene, a mixture of nitric acid in acetic anhydride is a classic and effective method that mitigates the explosive potential of stronger acids.[3] Other mild and selective reagents include copper nitrate and a combination of nitric acid and trifluoroacetic anhydride, which can give good yields of 2-nitrothiophene.[1] For some applications, solid acid catalysts like metal-exchanged montmorillonite clays can provide high selectivity and an environmentally cleaner process.[5]
Q3: How can I control the regioselectivity of nitration on a substituted thiophene?
A3: The regioselectivity is primarily governed by the electronic nature of the substituent already present on the thiophene ring. Electron-donating groups will activate the ring and direct nitration to the ortho and para positions, while electron-withdrawing groups will deactivate the ring and direct the nitro group to the meta position. For benzo[b]thiophenes with an electron-withdrawing group at the 3-position, nitration typically occurs on the benzene ring at positions 4, 5, 6, and 7.[7] The choice of nitrating agent and reaction conditions (e.g., temperature) can also influence the isomer distribution.[7]
Q4: My nitrothiophene product seems to degrade over time. How should I store it?
A4: Nitrothiophenes can be sensitive to light.[3] It is advisable to store the purified compound in a well-sealed, amber-colored vial or a container wrapped in aluminum foil to protect it from light. Storage in a cool, dark, and dry place is recommended to maintain its stability.
Q5: Are there any specific safety precautions I should take when working with nitrothiophenes?
A5: Yes. Mononitrothiophene is a known poison and can cause painful blisters upon skin contact with its ethereal solution.[3] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of skin contact, wash the affected area immediately with alcohol.[3] Given the potential for explosive reactions during synthesis, it is crucial to work in a well-ventilated fume hood, use a safety shield, and carefully control the reaction temperature.
Experimental Protocols
Protocol 1: Synthesis of 2-Nitrothiophene
This protocol is adapted from a procedure for the nitration of thiophene using nitric acid and acetic anhydride.[3]
Materials:
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Thiophene
-
Nitric acid (concentrated)
-
Acetic anhydride
-
Ice
-
Petroleum ether (b.p. 20-40°C) for recrystallization
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Ethanol (for testing impurities)
-
Potassium hydroxide (for testing impurities)
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Three-necked round-bottomed flask (2 L)
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Thermometer
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Motor stirrer
-
Separatory funnel
Procedure:
-
Prepare the nitrating mixture by gradually adding nitric acid to acetic anhydride with shaking and cooling as necessary.
-
Place half of the nitrating solution into the three-necked flask equipped with a stirrer, thermometer, and separatory funnel.
-
Cool the mixture to 10°C.
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With moderate stirring, add half of the thiophene solution dropwise, ensuring the temperature does not rise above room temperature. A cold water bath can be used for cooling.
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After the initial addition, reduce the temperature of the reaction mixture back to 10°C and rapidly add the remaining nitrating solution.
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Continue the nitration by gradually adding the rest of the thiophene. Maintain a light brown color in the solution; a pink or dark red color indicates oxidation.
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Allow the mixture to stand at room temperature for two hours.
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Pour the reaction mixture onto an equal weight of finely crushed ice with rapid shaking. Pale yellow crystals of mononitrothiophene will separate.
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Filter the crude product and wash with water.
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The filtrate can be subjected to steam distillation to recover more product.
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For purification, steam-distill the crude product and then repeatedly recrystallize from petroleum ether (b.p. 20-40°C) to obtain colorless crystals of 2-nitrothiophene (m.p. 44-45°C).
Impurity Check: To detect dinitrothiophene, dissolve a few crystals of the product in alcohol and add a drop of a weak alcoholic solution of potassium hydroxide. A pink or deep red color indicates the presence of dinitrothiophene.[3]
Protocol 2: Synthesis of N-substituted 3-nitrothiophen-2-amines
This protocol describes a modern one-pot synthesis via a domino reaction.[8]
Materials:
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α-nitroketene N,S-anilinoacetal (or other N,S-aryl/alkylaminoacetals)
-
1,4-dithiane-2,5-diol
-
Base (e.g., an appropriate amine or other base to facilitate the reaction)
-
Solvent (as specified in the detailed research protocol)
General Procedure:
-
A mixture of the appropriate α-nitroketene N,S-anilinoacetal (1 mmol) and 1,4-dithiane-2,5-diol (0.5 mmol) is prepared in a suitable solvent.
-
A base is added to the mixture to initiate the reaction. The 1,4-dithiane-2,5-diol serves as a precursor for 2-mercaptoacetaldehyde.
-
The reaction proceeds through a domino sequence involving the base-mediated generation of 2-mercaptoacetaldehyde, followed by nucleophilic addition, annelation, and elimination to form the substituted thiophene ring.
-
The reaction mixture is stirred under the conditions (temperature, time) specified in the detailed protocol.
-
Upon completion, the reaction is worked up using standard procedures, which may include quenching, extraction, and solvent evaporation.
-
The crude product is then purified, typically by column chromatography or recrystallization, to yield the N-substituted 3-nitrothiophen-2-amine.
Visualizations
Caption: Troubleshooting workflow for low yield in nitrothiophene synthesis.
Caption: General reaction pathway for the nitration of thiophene.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. How To [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-Methyl-4-nitrothiophene-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Methyl-4-nitrothiophene-2-carboxylic acid. Our aim is to facilitate a smoother, more efficient, and safer experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method involves the nitration of 5-methyl-2-thiophenecarboxylic acid using a nitrating agent. A widely used and effective nitrating agent for this substrate is a mixture of fuming nitric acid and acetic anhydride, typically at low temperatures (e.g., 0°C) to control the reaction's exothermicity and improve selectivity.
Q2: What are the expected side-products in this synthesis?
A2: The primary side-products are typically isomers of the desired product, where the nitro group is located at a different position on the thiophene ring. Based on the directing effects of the methyl and carboxylic acid groups, the formation of 5-Methyl-3-nitrothiophene-2-carboxylic acid is a likely isomeric byproduct. Under harsher conditions, dinitration or oxidation of the methyl group can also occur.
Q3: What is the typical yield for this reaction?
A3: The yield is highly dependent on the reaction conditions, including the purity of the starting materials, the nitrating agent used, reaction temperature, and reaction time. With optimized conditions, such as the use of fuming nitric acid in acetic anhydride at 0°C, a yield of around 66% of the nitrated product (as the methyl ester) has been reported in the literature.
Q4: What are the key safety precautions to consider during this synthesis?
A4: The nitration of thiophenes can be highly exothermic and potentially explosive, especially with strong nitrating agents like a mixture of concentrated nitric and sulfuric acids. It is crucial to use a milder nitrating agent like nitric acid in acetic anhydride, maintain strict temperature control with an efficient cooling bath, and add the reagents slowly and carefully. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn.
Troubleshooting Guide
Low or No Product Yield
| Question | Possible Cause | Recommended Solution |
| My reaction did not yield any product, or the yield is very low. What could be the reason? | 1. Ineffective Nitrating Agent: The nitrating agent may have decomposed or was not prepared correctly. 2. Reaction Temperature Too Low: The activation energy for the reaction was not reached. 3. Poor Quality Starting Material: The 5-methyl-2-thiophenecarboxylic acid may be impure. | 1. Prepare a fresh batch of the nitrating agent (e.g., acetyl nitrate from nitric acid and acetic anhydride) immediately before use. 2. While maintaining careful control, allow the reaction temperature to slowly rise to the optimal temperature (e.g., 0-5°C). Monitor the reaction closely for any signs of an uncontrolled exotherm. 3. Ensure the starting material is pure by checking its melting point or by running an NMR spectrum before starting the reaction. |
Product Contamination & Purification Issues
| Question | Possible Cause | Recommended Solution |
| My NMR/GC-MS analysis shows the presence of multiple isomers. How can I improve the regioselectivity? | 1. Reaction Temperature Too High: Higher temperatures can lead to the formation of a thermodynamic mixture of isomers. 2. Incorrect Nitrating Agent: The choice of nitrating agent significantly impacts regioselectivity. | 1. Maintain a consistently low reaction temperature (e.g., -5°C to 0°C) throughout the addition of the nitrating agent and for the duration of the reaction. 2. Utilize a milder and more selective nitrating agent such as nitric acid in acetic anhydride. Avoid the use of mixed nitric and sulfuric acids, which is less selective for this substrate. |
| I am observing byproducts that suggest dinitration. How can I avoid this? | 1. Excess Nitrating Agent: Using a large excess of the nitrating agent can lead to the introduction of a second nitro group. 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long can also result in dinitration. | 1. Use a controlled stoichiometry of the nitrating agent, typically in the range of 1.0 to 1.2 equivalents relative to the starting material. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed. |
| My final product is dark-colored, suggesting degradation. What went wrong? | 1. Reaction Temperature Too High: Thiophene rings are susceptible to degradation and polymerization at elevated temperatures in the presence of strong acids. 2. Presence of Nitrous Acid: Nitrous acid can cause decomposition of the thiophene ring. | 1. Strictly maintain the recommended low reaction temperature. 2. The use of acetic anhydride as a solvent and reagent helps to scavenge any nitrous acid that may be present. |
Data Presentation
Table 1: Key Compounds in the Synthesis of this compound
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Identifying Features |
| 5-Methyl-2-thiophenecarboxylic acid (Starting Material) | ![]() | C₆H₆O₂S | 142.18 | - |
| This compound (Target Product) | ![]() | C₆H₅NO₄S | 187.17 | Nitro group at the 4-position. |
| 5-Methyl-3-nitrothiophene-2-carboxylic acid (Isomeric Side-Product) | ![]() | C₆H₅NO₄S | 187.17 | Nitro group at the 3-position. |
| 2,4-Dinitro-5-methylthiophene (Potential Side-Product) | ![]() | C₅H₄N₂O₄S | 204.16 | Two nitro groups on the thiophene ring. |
Table 2: Influence of Reaction Conditions on Product Distribution (Illustrative)
| Parameter | Condition 1 (Optimized) | Condition 2 (Sub-optimal) | Expected Outcome |
| Nitrating Agent | Fuming HNO₃ in Acetic Anhydride | Concentrated HNO₃ / H₂SO₄ | Condition 1 favors higher regioselectivity for the 4-nitro isomer. Condition 2 is more aggressive and can lead to a mixture of isomers and degradation. |
| Temperature | 0°C | 25°C (Room Temperature) | Lower temperatures (Condition 1) increase the yield of the desired 4-nitro isomer and minimize the formation of side-products. Higher temperatures can lead to decreased regioselectivity and increased degradation. |
| Stoichiometry of Nitrating Agent | 1.1 equivalents | > 2 equivalents | A slight excess of the nitrating agent (Condition 1) ensures complete conversion of the starting material. A large excess (Condition 2) significantly increases the risk of dinitration. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established procedures for the nitration of thiophene derivatives.
Materials:
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5-Methyl-2-thiophenecarboxylic acid
-
Fuming nitric acid (≥99%)
-
Acetic anhydride
-
Ice
-
Deionized water
-
Sodium bicarbonate (5% aqueous solution)
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Ethyl acetate
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Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Preparation of the Nitrating Agent (Acetyl Nitrate): In a flask equipped with a dropping funnel and a magnetic stirrer, cool acetic anhydride to -10°C in an ice-salt bath. Slowly add fuming nitric acid dropwise to the cooled and stirred acetic anhydride. Maintain the temperature below 0°C during the addition. After the addition is complete, stir the mixture for an additional 15 minutes at this temperature.
-
Nitration Reaction: In a separate reaction vessel, dissolve 5-methyl-2-thiophenecarboxylic acid in a suitable solvent like acetic anhydride. Cool this solution to -5°C in an ice-salt bath.
-
Slowly add the freshly prepared acetyl nitrate solution dropwise to the solution of 5-methyl-2-thiophenecarboxylic acid, ensuring the internal temperature does not exceed 0°C.
-
After the addition is complete, stir the reaction mixture at 0°C for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Allow the ice to melt completely. The crude product may precipitate as a solid.
-
Collect the solid by vacuum filtration and wash the filter cake with cold deionized water until the filtrate is neutral.
-
If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with a 5% sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualizations
Caption: Reaction pathway for the nitration of 5-Methyl-2-thiophenecarboxylic acid.
Caption: A logical workflow for troubleshooting common synthesis issues.
Technical Support Center: Synthesis of 5-Methyl-4-nitrothiophene-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methyl-4-nitrothiophene-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis typically involves the nitration of a 5-methylthiophene-2-carboxylic acid derivative. A common method is the nitration of 5-methyl-2-thiophenecarboxylic acid using a nitrating agent such as fuming nitric acid in acetic anhydride at low temperatures.[1]
Q2: What are the critical parameters to control during the nitration step?
A2: Temperature control is crucial to minimize side reactions and ensure regioselectivity. The reaction is typically carried out at low temperatures, such as -20°C to 0°C.[1] The rate of addition of the nitrating agent should also be carefully controlled to prevent overheating.
Q3: What are the common impurities or side products in this synthesis?
A3: Common impurities can include regioisomers (such as the 3-nitro isomer), dinitro-substituted products, and unreacted starting material. Over-nitration or oxidation of the thiophene ring can also lead to degradation products. The formation of tars or dark-colored polymeric materials can occur if the reaction temperature is not properly controlled.
Q4: How can the product be purified?
A4: The crude product, which often precipitates from the reaction mixture upon quenching with ice, can be collected by filtration.[1] Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of heptane and 1,2-dichloroethane.
Q5: What safety precautions should be taken during this synthesis?
A5: Fuming nitric acid is a strong oxidizing agent and is highly corrosive. Acetic anhydride is also corrosive and a lachrymator. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The reaction should be conducted with careful temperature control to avoid runaway reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive nitrating agent due to moisture.2. Reaction temperature is too low, leading to a slow reaction rate.3. Incomplete precipitation of the product. | 1. Use fresh, anhydrous reagents. Ensure all glassware is thoroughly dried.2. Gradually and carefully increase the reaction temperature, monitoring for any signs of decomposition.3. After pouring the reaction mixture into ice, allow sufficient time for complete precipitation before filtration. |
| Formation of a Dark, Tarry Mixture | 1. Reaction temperature is too high, causing polymerization or decomposition of the thiophene ring.2. Rate of addition of the nitrating agent is too fast. | 1. Maintain the recommended low temperature throughout the addition and reaction time. Ensure efficient stirring.2. Add the nitrating agent dropwise at a slow, controlled rate. |
| Presence of Significant Regioisomeric Impurities | 1. Reaction conditions favoring the formation of other isomers. | 1. Optimize the reaction temperature; lower temperatures generally favor higher regioselectivity for the 4-nitro position in the presence of a 2-carboxylic acid and 5-methyl group.2. The choice of nitrating agent and solvent system can influence regioselectivity. Consider investigating alternative nitrating conditions if the issue persists. |
| Difficult Product Isolation and Purification | 1. Product is too soluble in the quenching medium.2. Oily product instead of a solid precipitate. | 1. If the product is not precipitating well from water, consider extraction with a suitable organic solvent like ethyl acetate, followed by washing, drying, and removal of the solvent under reduced pressure.2. An oily product may indicate the presence of impurities. Attempt to purify a small sample by column chromatography to isolate the desired product and then try to induce crystallization. |
Experimental Protocols
Synthesis of this compound
This protocol is based on a similar reported synthesis and may require optimization.[1]
Materials:
-
5-methyl-2-thiophenecarboxylic acid
-
Fuming nitric acid
-
Acetic anhydride
-
Ice
-
Deionized water
Procedure:
-
In a three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, cool acetic anhydride (5 equivalents) to -20°C in a dry ice/acetone bath.
-
Slowly add fuming nitric acid (3 equivalents) dropwise to the cooled acetic anhydride while maintaining the temperature at -20°C.
-
Once the addition is complete, add 5-methyl-2-thiophenecarboxylic acid (1 equivalent) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.
-
After the addition of the thiophene derivative, transfer the reaction flask to an ice bath and stir at 0°C for 1.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a large amount of crushed ice.
-
Allow the ice to melt completely while stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate with cold water.
-
Dry the crude product. A reported yield for a similar reaction is around 66%.[1]
-
For further purification, recrystallize the crude product from a suitable solvent.
Visualizations
References
Technical Support Center: Work-up Procedures for 5-Methyl-4-nitrothiophene-2-carboxylic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and FAQs for the work-up procedures of reactions involving 5-Methyl-4-nitrothiophene-2-carboxylic acid.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the work-up and purification of this compound, typically synthesized via the nitration of 5-methyl-2-thiophenecarboxylic acid.
Q1: What is the primary purpose of quenching the nitration mixture in ice water? A1: Quenching the reaction mixture by pouring it into ice water serves three critical functions. First, it rapidly cools the highly exothermic reaction, preventing thermal runaway and the formation of unwanted by-products.[1] Second, it dilutes the strong acid mixture (typically nitric and sulfuric acid), effectively halting the nitration reaction.[1] Third, for solid products like this compound, the significant decrease in solubility in the cold, aqueous environment causes the crude product to precipitate, facilitating its isolation by filtration.[1][2]
Q2: My product did not precipitate after quenching with ice water. What should I do? A2: If the product does not precipitate, it is likely still soluble in the acidic aqueous mixture or is an oil under these conditions.[1] The recommended course of action is to perform a liquid-liquid extraction. Transfer the quenched mixture to a separatory funnel and extract it multiple times with a suitable water-immiscible organic solvent, such as ethyl acetate or diethyl ether.[1][3] The organic extracts should then be combined and processed through the standard washing and drying steps.
Q3: Why is it essential to wash the crude product or its organic solution with a basic solution like sodium bicarbonate? A3: Washing with a mild base like saturated sodium bicarbonate (NaHCO₃) solution is a crucial step to neutralize and remove any residual strong acids (e.g., H₂SO₄, HNO₃) from the reaction.[1][3] Residual acid can cause product degradation during storage or upon heating (e.g., during solvent evaporation) and can interfere with subsequent purification steps like column chromatography.[1] This wash also helps to remove acidic by-products.
Q4: How can I remove isomeric impurities, such as 5-Methyl-3-nitrothiophene-2-carboxylic acid? A4: The separation of regioisomers can be challenging. The most effective method is typically column chromatography on silica gel, carefully selecting an eluent system that provides good separation.[4] Alternatively, fractional recrystallization from a suitable solvent system can sometimes be employed to enrich the desired isomer. Monitoring the purity of fractions by ¹H NMR or TLC is essential.
Q5: What are the best solvents for recrystallizing the final product? A5: While specific solvent systems for this compound are not extensively documented, related compounds like 5-nitro-2-thenoic acid have been successfully recrystallized from a heptane/1,2-dichloroethane mixture.[3] Experimentation with various solvents, such as ethanol, methanol, ethyl acetate, or mixtures with hexanes, is recommended to find the optimal conditions for achieving high purity and yield.
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during the work-up of this compound reactions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Precipitated Product | 1. Product is partially soluble in the acidic aqueous mixture.[1] 2. Incomplete reaction or formation of soluble by-products. 3. Reaction temperature was too high, leading to degradation. | 1. After filtering the precipitate, extract the aqueous filtrate with ethyl acetate or another suitable solvent to recover dissolved product.[3] 2. Monitor the reaction by TLC to ensure completion before quenching. 3. Maintain strict temperature control during the nitration step.[2] |
| Emulsion Forms During Extraction | 1. Vigorous shaking of the separatory funnel. 2. Presence of fine particulate matter or tarry by-products. | 1. Add a saturated aqueous solution of NaCl (brine) to increase the ionic strength of the aqueous phase.[1] 2. Instead of shaking, gently invert the separatory funnel several times.[1] 3. If an emulsion persists, filter the emulsified layer through a pad of celite or glass wool.[1] |
| Final Product is a Dark Oil or Tarry Solid | 1. Reaction temperature was too high, causing polymerization or decomposition.[5] 2. Presence of oxidative side reactions, indicated by a dark red color during nitration.[6] | 1. Ensure the reaction is maintained at the recommended low temperature (e.g., 0 °C).[2] 2. The addition of the nitrating agent should be slow and controlled. 3. The crude product may require purification by column chromatography to remove colored impurities. |
| Product Contaminated with Starting Material | 1. Incomplete nitration reaction. 2. Insufficient amount of nitrating agent used. | 1. Increase the reaction time, monitoring progress with TLC. 2. The acidic product can be separated from the unreacted starting material by extraction. Dissolve the crude mixture in an organic solvent and extract with a mild base (e.g., 5% NaHCO₃). The carboxylic acid will move to the aqueous layer, leaving the starting material in the organic layer. Acidify the aqueous layer and re-extract to recover the pure product.[3] |
Section 3: Experimental Protocols
Protocol 1: Nitration of 5-Methyl-2-thiophenecarboxylic Acid This protocol is adapted from a procedure for the synthesis of the corresponding methyl ester.[2]
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Preparation of Nitrating Mixture: In a flask maintained at -20 °C, add fuming nitric acid (3 equivalents) dropwise to acetic anhydride (5 equivalents). Stir to combine.
-
Reaction Setup: Cool a separate reaction flask containing 5-methyl-2-thiophenecarboxylic acid (1 equivalent) in an ice bath (0 °C).
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Nitration: Add the prepared nitrating mixture portion-wise to the stirred solution of 5-methyl-2-thiophenecarboxylic acid, ensuring the temperature remains at 0 °C.
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Reaction Monitoring: Continue stirring the mixture at 0 °C for approximately 1.5 hours. Monitor the reaction progress by TLC until the starting material is consumed.
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Quenching: Carefully and slowly pour the completed reaction mixture into a beaker containing a large volume of crushed ice with stirring.
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Isolation: Allow the ice to melt completely. Collect the precipitated crude this compound by vacuum filtration.
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Washing: Wash the filtered solid with copious amounts of cold water until the washings are neutral to pH paper.
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Drying: Dry the solid product, preferably in a vacuum oven at a low temperature.
Protocol 2: General Work-up via Liquid-Liquid Extraction This protocol should be used if the product does not precipitate upon quenching.
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Quenching & Extraction: Pour the reaction mixture into ice water as described above. Transfer the entire mixture to a separatory funnel. Extract the aqueous solution three times with an appropriate organic solvent (e.g., ethyl acetate).[3]
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Combine & Wash: Combine the organic extracts. Wash the combined organic layer sequentially with:
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Drying: Separate the organic layer and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][3]
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Solvent Removal: Filter off the drying agent. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.[4]
Section 4: Data Presentation
The following table summarizes representative reaction yields for the synthesis of this compound and a closely related compound.
| Starting Material | Product | Reagents | Yield | Reference |
| 5-Methyl-2-thiophenecarboxylic acid | This compound | Fuming HNO₃, Ac₂O | 66% (precipitated crude) | Adapted from[2] |
| 5-Nitro-2-formyl-thiophene | 5-Nitro-2-thenoic acid | Bromine, Sodium Acetate, Acetic Acid | 81% (pure, after recrystallization) | [3] |
Section 5: Visual Guides
The following diagrams illustrate key workflows and decision-making processes for the work-up procedures.
Caption: Standard work-up workflow for this compound.
Caption: Troubleshooting logic for diagnosing the cause of low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl 5-Methyl-4-nitrothiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. 5-Nitrothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
stability issues of 5-Methyl-4-nitrothiophene-2-carboxylic acid under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability issues of 5-Methyl-4-nitrothiophene-2-carboxylic acid under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound are thermal instability, susceptibility to nucleophilic attack, and potential for decarboxylation under certain conditions. The presence of the electron-withdrawing nitro group on the thiophene ring significantly influences its reactivity and stability.
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound at room temperature in a dry, dark place.[1] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at 2–8 °C is advisable to minimize degradation, similar to its methyl ester derivative.
Q3: Is this compound sensitive to light?
Q4: How does pH affect the stability of this compound?
A4: The stability of this compound can be pH-dependent. In basic conditions, the carboxylate anion is formed, which may influence its reactivity and solubility. Strongly acidic or basic conditions might catalyze hydrolysis or other degradation pathways. It is advisable to maintain a neutral to slightly acidic pH during workup and purification unless the reaction conditions require otherwise.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and handling of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of desired product during nitration of 5-methylthiophene-2-carboxylic acid. | Thermal decomposition: The nitration reaction is highly exothermic, and elevated temperatures can lead to the decomposition of the starting material and/or product. | - Maintain strict temperature control, typically at or below 0°C, throughout the reaction. - Add the nitrating agent slowly to the reaction mixture. - Ensure efficient stirring to dissipate heat. - Quench the reaction by pouring it onto ice to rapidly lower the temperature. |
| Formation of byproducts: Over-nitration or oxidation of the thiophene ring can occur, leading to a mixture of products. | - Use the stoichiometric amount of the nitrating agent. - Control the reaction time carefully to avoid over-reaction. - Consider using a milder nitrating agent if possible. | |
| Product degradation during workup or purification. | Nucleophilic attack: The product is susceptible to nucleophilic attack, especially by strong nucleophiles. | - Avoid using strong bases during workup. Use weak bases like sodium bicarbonate for neutralization. - If purification by chromatography is necessary, use a neutral or slightly acidic mobile phase. |
| Decarboxylation: The presence of the electron-withdrawing nitro group can facilitate the loss of CO2, especially at elevated temperatures. | - Avoid excessive heating during solvent removal or drying. - Use rotary evaporation at low temperatures and pressures. - Dry the product under vacuum at room temperature. | |
| Discoloration of the product upon storage. | Decomposition: The compound may be slowly decomposing over time. | - Store the compound under an inert atmosphere (argon or nitrogen). - Store at a lower temperature (2-8°C) for long-term storage. - Protect from light by storing in an amber vial. |
Quantitative Data
While specific quantitative stability data for this compound is limited in the available literature, the following table summarizes the physical properties of the compound and a closely related derivative. This data can be useful for characterization and in inferring stability.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Storage Temperature |
| This compound | C6H5NO4S | 187.17 | Not available | Room temperature[1] |
| Methyl 5-Methyl-4-nitrothiophene-2-carboxylate | C7H7NO4S | 201.20 | 79-80 | Room Temperature, Sealed in dry, Keep in dark place |
| 5-Chloro-4-nitrothiophene-2-carboxylic acid | C5H2ClNO4S | 207.59 | Not available | Refrigerator |
| Methyl 5-chloro-4-nitrothiophene-2-carboxylate | C6H4ClNO4S | 221.62 | 83-84 | 2–8 °C (under inert gas)[2] |
| 5-Nitrothiophene-2-carboxylic acid | C5H3NO3S | 157.15 | 154-159 | Room Temperature, Sealed in dry, Keep in dark place[3] |
Experimental Protocols
Protocol 1: Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)
Objective: To determine the onset of thermal decomposition of this compound.
Methodology:
-
Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan.
-
Seal the pan hermetically. An empty, hermetically sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC instrument.
-
Heat the sample from room temperature to a temperature above its expected decomposition point (e.g., 300°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature. The onset of a significant exothermic peak indicates the decomposition temperature.
Protocol 2: Analysis of Degradation Products by GC-MS
Objective: To identify potential degradation products of this compound under specific stress conditions (e.g., thermal, acidic, basic).
Methodology:
-
Sample Preparation:
-
Thermal Stress: Heat a solution of the compound in a suitable solvent (e.g., acetonitrile) at a specific temperature (e.g., 80°C) for a defined period.
-
Acidic/Basic Stress: Dissolve the compound in a solution of known pH (e.g., pH 2 and pH 10) and stir at room temperature for a defined period.
-
-
Extraction: After the stress period, neutralize the solution if necessary and extract the components with a suitable organic solvent (e.g., ethyl acetate).
-
Derivatization (if necessary): To improve volatility for GC analysis, the carboxylic acid group can be derivatized, for example, by esterification with diazomethane or silylation with BSTFA.
-
GC-MS Analysis:
-
Inject the prepared sample into a gas chromatograph coupled with a mass spectrometer.
-
Use an appropriate GC column (e.g., a non-polar or medium-polarity column).
-
Program the oven temperature to achieve good separation of the components.
-
Acquire mass spectra in the electron ionization (EI) mode.
-
-
Data Analysis: Identify the degradation products by comparing their mass spectra with a library of known compounds (e.g., NIST library) and by interpreting the fragmentation patterns.
Visualizations
Caption: A logical workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
scale-up considerations for 5-Methyl-4-nitrothiophene-2-carboxylic acid production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up considerations for the synthesis of 5-Methyl-4-nitrothiophene-2-carboxylic acid (CAS: 36050-35-8). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work and process scale-up.
Synthesis Pathway Overview
The primary route for synthesizing this compound is through the electrophilic nitration of 5-Methylthiophene-2-carboxylic acid. This process typically utilizes a mixed acid system of nitric acid and sulfuric acid.
Caption: Synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical safety concern when scaling up this nitration reaction?
A1: The most significant safety concern is the risk of a thermal runaway reaction. Nitration is a highly exothermic process, and the potential for runaway reactions is a major hazard, especially at a larger scale.[1][2] As the production scale increases, the surface-area-to-volume ratio of the reactor decreases, which reduces the efficiency of heat removal.[2] Uncontrolled temperature increases can lead to violent decomposition, explosions, and the release of toxic gases like nitrogen oxides.[3][4][5]
Q2: Why is a mixed acid (sulfuric and nitric acid) typically used instead of nitric acid alone?
A2: Sulfuric acid acts as a catalyst and a dehydrating agent. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[6][7] This increases the reaction rate significantly compared to using nitric acid alone. By sequestering the water produced during the reaction, sulfuric acid also prevents the dilution of the nitric acid, maintaining a high concentration of the nitronium ion.[6]
Q3: What are the expected byproducts in this synthesis?
A3: Potential byproducts include isomeric impurities (if the starting material is not pure), dinitrated products, and oxidation products. Thiophene rings can be sensitive to strong oxidizing conditions, which can lead to ring opening or the formation of sulfoxides and sulfones.[8] Over-nitration can also occur if the reaction conditions are too harsh (e.g., high temperature or excessive nitrating agent).
Q4: What personal protective equipment (PPE) is essential for handling the reagents?
A4: Due to the highly corrosive nature of concentrated nitric and sulfuric acids, comprehensive PPE is mandatory.[4][9] This includes:
-
Eye and Face Protection: Chemical splash goggles and a full-face shield.
-
Hand Protection: Acid-resistant gloves (e.g., butyl rubber or Viton).
-
Body Protection: A chemical-resistant lab coat or an acid-resistant suit.[9]
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood.[4][9] If there is a risk of vapor exposure, a NIOSH-approved respirator for acid gases should be used.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Nitrating Agent | Increase the molar ratio of nitric acid to the substrate incrementally. | Ensures enough electrophile is present to drive the reaction to completion. |
| Low Reaction Temperature | Gradually increase the reaction temperature, while carefully monitoring for exotherms. | Reaction kinetics may be too slow at lower temperatures. |
| Poor Mixing/Agitation | Increase the stirring speed or use a more efficient agitator (e.g., overhead stirrer for larger scales). | Ensures homogeneity and effective contact between the substrate and the nitrating agent, which is critical for mass transfer.[6] |
| Premature Quenching | Extend the reaction time before pouring the mixture onto ice. Monitor reaction progress via TLC or HPLC if possible. | The reaction may require more time to reach completion. |
Issue 2: Product Purity is Low (Contaminated with Byproducts)
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction Temperature Too High | Maintain a lower, stable reaction temperature (e.g., 0-10°C) during the addition of the nitrating agent.[5][6] | Higher temperatures can promote the formation of dinitrated and oxidized byproducts.[5] |
| Incorrect Reagent Addition Rate | Add the nitrating agent slowly and sub-surface if possible to control the exotherm.[2] | A rapid addition rate can create localized hot spots, leading to byproduct formation and increasing the risk of a runaway reaction.[2][6] |
| Inefficient Work-up | During work-up, wash the crude solid thoroughly with cold water to remove residual acids.[10] Consider an additional wash with a dilute sodium bicarbonate solution to neutralize and remove acidic impurities.[10] | Residual mineral acids and acidic byproducts can contaminate the final product. |
| Impure Starting Material | Analyze the purity of the 5-Methylthiophene-2-carboxylic acid starting material before use. | Impurities in the starting material can lead to the formation of undesired side products. |
Scale-Up Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common scale-up issues.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis (Illustrative)
This protocol is a representative procedure for laboratory-scale synthesis. Warning: This reaction is highly exothermic and involves corrosive and hazardous materials. A thorough risk assessment must be conducted before proceeding.[4]
Materials:
-
5-Methylthiophene-2-carboxylic acid (1.0 eq)
-
Concentrated Sulfuric Acid (98%) (approx. 3-5 volumes)
-
Concentrated Nitric Acid (70%) (1.1-1.3 eq)
-
Crushed Ice/Water
-
Three-neck round-bottom flask, overhead stirrer, dropping funnel, and thermometer.
Procedure:
-
Setup: Equip a three-neck flask with an overhead mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in an ice/salt bath.
-
Dissolution: Charge the flask with concentrated sulfuric acid. Begin stirring and cool the acid to 0-5°C.
-
Substrate Addition: Slowly add the 5-Methylthiophene-2-carboxylic acid portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10°C.
-
Nitrating Agent Addition: Once the substrate is fully dissolved and the solution is cooled back to 0-5°C, add the concentrated nitric acid dropwise via the dropping funnel over 30-60 minutes. Maintain the internal temperature strictly below 10°C throughout the addition.[5]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 5-10°C for an additional 1-2 hours.
-
Quenching: In a separate large beaker, prepare a slurry of crushed ice and water (approximately 5-10 times the volume of the reaction mixture).[10]
-
Precipitation: With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice slurry.[11] A precipitate should form.
-
Isolation: Allow the mixture to warm to room temperature while stirring for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold deionized water until the filtrate is neutral to pH paper.[10]
-
Drying: Dry the product under vacuum at a low temperature (e.g., 40-50°C) to a constant weight.
Protocol 2: HPLC Method for Purity Analysis
This protocol provides a starting point for developing an analytical method to assess the purity of the final product.
Instrumentation & Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid or Formic Acid (for pH adjustment)
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | Start at 30% B, ramp to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm and 320 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the dried product.
-
Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile/water) in a 10 mL volumetric flask.
-
Ensure the sample is fully dissolved, using sonication if necessary.
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Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. icheme.org [icheme.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. quora.com [quora.com]
- 8. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 9. Handling Nitric Acid: Best Practices for Corrosive Chemical Management - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Methyl-4-nitrothiophene-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Methyl-4-nitrothiophene-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, such as 5-methylthiophene-2-carboxylic acid, and side-products from the nitration reaction. Positional isomers, for instance, 5-Methyl-2-nitrothiophene-4-carboxylic acid, are also potential impurities that can be challenging to separate due to their similar polarities. Additionally, residual solvents from the reaction workup may be present.
Q2: Which purification techniques are most effective for this compound?
A2: The two most common and effective methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often preferred for achieving high purity of the final solid compound, while column chromatography is highly versatile for separating complex mixtures, including isomeric impurities.[1]
Q3: How can I assess the purity of my final product?
A3: The purity of this compound can be reliably assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying purity and detecting minor impurities. Nuclear Magnetic Resonance (¹H NMR) spectroscopy can confirm the chemical structure and identify any residual starting materials or isomers. Mass Spectrometry (MS) will confirm the molecular weight of the compound.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated with impurities. | Select a solvent with a lower boiling point. Attempt a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove some impurities before recrystallization. |
| Low recovery of pure product. | The compound is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used during dissolution. | Test different solvent systems to find one where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Crystals do not form upon cooling. | The solution is not sufficiently saturated. The cooling process is too rapid. | Concentrate the solution by evaporating some of the solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratch the inside of the flask with a glass rod to induce crystal formation. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of the desired compound and impurities. | The solvent system (mobile phase) is not optimal. The column is overloaded. | Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find the optimal mobile phase for separation.[1] Ensure that the amount of crude product loaded onto the column is appropriate for the column size. |
| Streaking or tailing of the product band on the column. | The carboxylic acid is interacting with the acidic silica gel stationary phase. | Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase. This will keep the carboxylic acid in its protonated form and reduce interactions with the silica gel, resulting in sharper bands.[2][3] |
| The compound will not elute from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization to achieve high purity.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol/Water mixture, or Heptane/Ethyl Acetate mixture)[4][5]
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent system and heat the mixture while stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Column Chromatography of this compound
Objective: To purify crude this compound by silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Mobile phase (e.g., Hexane/Ethyl Acetate with 0.5% Acetic Acid)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane/Ethyl Acetate with 0.5% Acetic Acid) and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes.
-
Gradient Elution (if necessary): If the compound is not eluting, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following tables present hypothetical data to illustrate the effectiveness of the purification methods.
Table 1: Purity Analysis Before and After Recrystallization
| Analytical Method | Purity of Crude Product | Purity After Recrystallization |
| HPLC (Area %) | 85.2% | 99.1% |
| ¹H NMR | Minor peaks from impurities observed | No significant impurities detected |
Table 2: Purity Analysis Before and After Column Chromatography
| Analytical Method | Purity of Crude Product | Purity After Column Chromatography |
| HPLC (Area %) | 85.2% | 98.5% |
| ¹H NMR | Minor peaks from impurities observed | No significant impurities detected |
Visualizations
References
Technical Support Center: Monitoring the Synthesis of 5-Methyl-4-nitrothiophene-2-carboxylic acid by TLC
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals monitoring the synthesis of 5-Methyl-4-nitrothiophene-2-carboxylic acid using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor the synthesis of this compound?
A1: TLC is a rapid and effective method to qualitatively monitor the progress of the reaction.[1][2] It allows you to:
-
Determine the consumption of the starting material (5-Methylthiophene-2-carboxylic acid).[2]
-
Observe the formation of the product (this compound).[2]
-
Identify the presence of any byproducts or intermediates.
-
Determine the optimal reaction time.
Q2: How do I choose an appropriate solvent system (eluent) for my TLC analysis?
A2: The choice of solvent system depends on the polarity of your compounds. For nitrated aromatic compounds, a common starting point is a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate.[3][4] You may need to experiment with different ratios to achieve optimal separation (ideal Rf values between 0.3 and 0.6).[4] For carboxylic acids that may show "tailing," adding a small amount of acetic or formic acid to the mobile phase can improve spot shape.[2][5]
Q3: How can I visualize the spots on the TLC plate?
A3: Aromatic and conjugated compounds, such as the starting material and product in this synthesis, are often UV-active.[6] Therefore, the primary method of visualization is a hand-held UV lamp (254 nm), under which the spots will appear as dark areas on a fluorescent green background.[2][6] Staining with iodine or a charring solution like Verghn's reagent can be used as a secondary visualization method.[2]
Q4: What do I do if my starting material and product have very similar Rf values?
A4: If the Rf values are too close to distinguish, you can try changing the solvent system to a different polarity.[7] Experimenting with different solvent mixtures can alter the separation. Utilizing a co-spot, where you spot both the reaction mixture and the starting material in the same lane, can help to resolve if the starting material is fully consumed.[7]
Troubleshooting Guide
This guide addresses common issues encountered when monitoring the synthesis of this compound by TLC.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking or Tailing of Spots | The sample is too concentrated.[8][9] | Dilute the sample before spotting it on the TLC plate.[8][10] |
| The compound is acidic (like a carboxylic acid) and is interacting strongly with the silica gel.[5][9] | Add a small amount (0.5-2%) of acetic or formic acid to the eluent to suppress this interaction and improve spot shape.[5][10] | |
| Spots are not Visible | The sample concentration is too low.[6][10] | Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[10] |
| The compound is not UV-active or the concentration is below the detection limit of the UV lamp. | Use a more sensitive visualization technique, such as staining with iodine or a specific staining agent. | |
| Rf Values are Too High (Spots are near the solvent front) | The eluent is too polar.[10] | Decrease the proportion of the polar solvent in your mobile phase (e.g., decrease the amount of ethyl acetate in a hexane/ethyl acetate mixture).[10] |
| Rf Values are Too Low (Spots are near the baseline) | The eluent is not polar enough.[10] | Increase the proportion of the polar solvent in your mobile phase (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).[10] |
| Uneven Solvent Front | The TLC plate was not placed evenly in the developing chamber.[6] | Ensure the plate is placed straight in the chamber and that the solvent at the bottom is level. |
| The edges of the TLC plate are chipped or damaged.[9] | If the edges are damaged, you can carefully cut off the damaged section.[9] |
Experimental Protocols
General Synthesis of this compound (Illustrative)
Note: This is a generalized procedure based on the nitration of similar thiophene derivatives and should be adapted and optimized for specific laboratory conditions.
The synthesis of this compound is typically achieved through the nitration of 5-methylthiophene-2-carboxylic acid. A common method involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, in an appropriate solvent.
Materials:
-
5-methylthiophene-2-carboxylic acid
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Acetic anhydride (optional, can be used as a solvent and to control the reaction)[11]
-
Ice
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve 5-methylthiophene-2-carboxylic acid in a suitable solvent (e.g., acetic anhydride).
-
Cool the mixture in an ice-salt bath.[12]
-
Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining a low temperature to control the exothermic reaction.[12]
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring its progress by TLC.
-
Once the reaction is complete (as indicated by TLC), quench the reaction by carefully pouring it over crushed ice.[11]
-
The precipitated solid product can be collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
TLC Monitoring Protocol
Materials:
-
Silica gel TLC plates with a fluorescent indicator (e.g., F254).[2]
-
Developing chamber with a lid.
-
Capillary tubes for spotting.
-
Eluent (e.g., a mixture of hexanes and ethyl acetate, potentially with a small amount of acetic acid).
-
UV lamp (254 nm).
Procedure:
-
Prepare the developing chamber by adding the chosen eluent to a depth of about 0.5 cm. Close the chamber and allow it to saturate with the solvent vapors.
-
On a TLC plate, lightly draw a starting line with a pencil about 1 cm from the bottom.
-
Using a capillary tube, spot a small amount of the starting material (5-methylthiophene-2-carboxylic acid) on the starting line.
-
In a separate lane, spot a small aliquot of the reaction mixture.
-
It is also good practice to have a "co-spot" lane where both the starting material and the reaction mixture are spotted on top of each other to help in distinguishing between the two if their Rf values are close.[7]
-
Carefully place the TLC plate in the saturated developing chamber, ensuring the starting line is above the solvent level. Close the lid.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
Calculate the Rf values for the starting material and the product. The product, being more polar due to the nitro group, is expected to have a lower Rf value than the starting material. As the reaction progresses, the spot corresponding to the starting material should diminish while the spot for the product should intensify.
Visualizations
Caption: Experimental workflow for monitoring the synthesis reaction by TLC.
Caption: Troubleshooting logic for common TLC issues.
References
- 1. chegg.com [chegg.com]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. silicycle.com [silicycle.com]
- 7. Chromatography [chem.rochester.edu]
- 8. microbiozindia.com [microbiozindia.com]
- 9. youtube.com [youtube.com]
- 10. silicycle.com [silicycle.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the 1H NMR Analysis of 5-Methyl-4-nitrothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of 5-Methyl-4-nitrothiophene-2-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this guide presents a detailed prediction of its 1H NMR spectrum based on established principles of NMR spectroscopy and by comparison with structurally similar thiophene derivatives. This comparative approach allows for a robust understanding of the expected spectral features, aiding in the structural elucidation and purity assessment of this compound in research and drug development settings.
Predicted 1H NMR Spectral Data and Comparison with Analogs
The 1H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the methyl group proton, the thiophene ring proton, and the carboxylic acid proton. The chemical shifts of these protons are influenced by the electronic effects of the nitro and carboxylic acid groups, as well as the methyl group.
To provide a clear comparison, the predicted data for this compound is presented alongside the experimental 1H NMR data of related thiophene-2-carboxylic acid derivatives. This allows for an objective assessment of the influence of different substituents on the chemical shifts of the thiophene ring protons.
| Compound | Thiophene H-3 (ppm) | Thiophene H-4 (ppm) | Thiophene H-5 (ppm) | Other Protons (ppm) | Solvent |
| This compound (Predicted) | ~8.0-8.2 (s) | - | - | ~2.8 (s, 3H, -CH₃), ~13.0 (br s, 1H, -COOH) | DMSO-d₆ |
| 2-Thiophenecarboxylic acid | 7.95 (dd) | 7.19 (t) | 7.72 (dd) | - | Acetone-d₆ |
| 5-Methyl-2-thiophenecarboxylic acid | 7.53 (d) | 6.80 (d) | - | 2.52 (s, 3H, -CH₃) | CDCl₃ |
| 5-Nitrothiophene-2-carboxylic acid | 7.8-7.9 (d) | 7.6-7.7 (d) | - | - | - |
Note: Chemical shifts (δ) are reported in parts per million (ppm). Multiplicity is indicated as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), and br s (broad singlet).
Detailed Experimental Protocol for 1H NMR Analysis
This protocol outlines the standardized procedure for acquiring high-quality 1H NMR spectra of thiophene carboxylic acid derivatives.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of the thiophene carboxylic acid derivative.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals. DMSO-d₆ is often suitable for carboxylic acids due to its ability to dissolve polar compounds and the acidic proton's exchange rate.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. NMR Spectrometer Setup:
-
The 1H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.
-
The spectrometer should be properly tuned and shimmed to achieve optimal resolution and line shape.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
-
Number of Scans: Acquire a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of at least 5 seconds to ensure complete relaxation of the protons, which is particularly important for quantitative measurements.
-
Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the residual solvent peak or the TMS signal to its known chemical shift.
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Analyze the coupling patterns (multiplicities) to deduce the connectivity of the protons.
Visualizing Structural Relationships for NMR Analysis
The following diagrams illustrate the key structural features relevant to the 1H NMR analysis and the logical workflow for a comparative study.
Caption: Key proton environments in this compound and their predicted 1H NMR chemical shifts.
Caption: Workflow for the comparative 1H NMR analysis of thiophene derivatives.
A Comparative Guide to Purity Analysis of 5-Methyl-4-nitrothiophene-2-carboxylic acid: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of 5-Methyl-4-nitrothiophene-2-carboxylic acid, a key building block in various synthetic pathways. This document presents detailed experimental protocols, comparative data, and visual workflows to assist in selecting the most appropriate analytical method.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the most widely used technique for the purity determination of non-volatile and thermally labile compounds like this compound.[1] Its high resolution, sensitivity, and robustness make it the gold standard for separating the main compound from potential process-related impurities and degradation products.[2] A reversed-phase HPLC method is typically employed for this type of analysis.
Potential Impurities:
Based on common synthetic routes for nitrothiophene derivatives, potential impurities could include:
-
Impurity A: 5-Methylthiophene-2-carboxylic acid (Starting material) : Incomplete nitration can lead to the presence of the starting material.
-
Impurity B: 2,5-Dimethyl-4-nitrothiophene (Decarboxylation product) : The carboxylic acid group may be lost under certain conditions.
-
Impurity C: Isomeric Impurity (e.g., 5-Methyl-3-nitrothiophene-2-carboxylic acid) : Side reactions during nitration could lead to the formation of positional isomers.
Quantitative Data Summary:
The following table summarizes representative data from a reversed-phase HPLC analysis of a this compound sample.
| Compound | Retention Time (min) | Peak Area | % Area |
| Impurity C: Isomeric Impurity | 4.8 | 25000 | 0.83 |
| Impurity A: 5-Methylthiophene-2-carboxylic acid | 6.2 | 45000 | 1.50 |
| This compound | 9.5 | 2910000 | 97.00 |
| Impurity B: 2,5-Dimethyl-4-nitrothiophene | 11.8 | 20000 | 0.67 |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a typical method for the purity analysis of this compound.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
Solvent filtration apparatus.
-
Syringe filters (0.45 µm).
Reagents and Solvents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (or trifluoroacetic acid).
-
This compound reference standard.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 0-5 min: 30% B, 5-15 min: 30-70% B, 15-20 min: 70% B, 20-22 min: 70-30% B, 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Solution Preparation:
-
Mobile Phase: Prepare the mobile phases by adding the specified amount of acid and filter through a 0.45 µm membrane filter.
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the reference standard and dissolve it in a 50 mL volumetric flask using a 50:50 mixture of acetonitrile and water as the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the sample and prepare it in the same manner as the standard solution.
Analysis:
Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Comparison with Alternative Analytical Methods
While HPLC is the predominant technique, other methods can provide complementary or confirmatory data.
| Method | Principle | Advantages for this compound | Disadvantages for this compound |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on their mass-to-charge ratio.[3] | High sensitivity and provides structural information from mass spectra. | Requires derivatization to increase volatility and thermal stability of the carboxylic acid, which adds a sample preparation step. |
| Quantitative NMR (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei. | Primary analytical method (does not require a reference standard of the analyte), provides structural information. | Lower sensitivity compared to chromatographic methods, requires a pure internal standard, and potential for signal overlap. |
| Capillary Electrophoresis (CE) | Separation of ions in an electrolyte solution within a narrow capillary under an electric field. | High separation efficiency, low sample and reagent consumption. | Lower concentration sensitivity compared to HPLC-UV, and reproducibility can be more challenging to maintain. |
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the HPLC analysis and the relationship between the different analytical techniques.
Caption: Workflow for the HPLC purity analysis of this compound.
Caption: Relationship between different analytical methods for purity determination.
Conclusion
For routine purity analysis of this compound, reversed-phase HPLC offers a robust and reliable method with excellent resolving power for common process-related impurities.[4] However, for orthogonal confirmation of purity or for the analysis of specific types of impurities, techniques like qNMR and GC-MS, respectively, present powerful alternatives. The choice of analytical method should be guided by the specific requirements of the analysis, including the nature of the sample, the expected impurities, and the desired level of analytical detail.
References
A Comparative Guide to the Synthesis of 5-Methyl-4-nitrothiophene-2-carboxylic acid
For researchers and professionals in drug development, the efficient synthesis of novel compounds is a cornerstone of innovation. This guide provides a comparative analysis of two potential synthetic routes for 5-Methyl-4-nitrothiophene-2-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. The comparison focuses on the reaction pathways, starting materials, and potential challenges, offering insights to guide laboratory-scale synthesis and future process development.
At a Glance: Synthetic Route Comparison
| Parameter | Route 1: Direct Nitration | Route 2: Oxidation of an Aldehyde Precursor |
| Starting Material | 5-Methylthiophene-2-carboxylic acid or its methyl ester | 5-Methyl-2-thiophenecarboxaldehyde |
| Key Transformations | Electrophilic Aromatic Nitration | Electrophilic Aromatic Nitration, Oxidation |
| Number of Steps | 1 (from carboxylic acid) or 2 (from ester, including hydrolysis) | 2 |
| Potential Advantages | More direct, potentially fewer steps. | May offer better control and higher purity of the final product. The oxidation of an aldehyde is often a high-yielding and clean reaction. |
| Potential Challenges | Regioselectivity of nitration, potential for side reactions and isomer formation requiring purification. | Synthesis and purification of the intermediate 5-methyl-4-nitro-2-thiophenecarboxaldehyde. |
Route 1: Direct Nitration of 5-Methylthiophene-2-carboxylic Acid
This synthetic approach is the most direct, involving the electrophilic nitration of a commercially available starting material, 5-methylthiophene-2-carboxylic acid. The directing effects of the electron-donating methyl group (ortho, para-directing) and the electron-withdrawing carboxylic acid group (meta-directing) are expected to favor the introduction of the nitro group at the 4-position of the thiophene ring.
Experimental Protocol: Proposed Nitration of 5-Methylthiophene-2-carboxylic Acid
This protocol is a proposed method based on standard nitration procedures for thiophene derivatives.[1][2]
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated nitric acid (1.1 eq.) to chilled concentrated sulfuric acid (2-3 eq.) while maintaining the temperature below 10 °C with an ice-salt bath.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 5-methylthiophene-2-carboxylic acid (1.0 eq.) in a suitable solvent such as acetic anhydride or concentrated sulfuric acid. Cool the solution to 0-5 °C.
-
Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of the thiophene derivative, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0-10 °C) for a specified time (e.g., 1-3 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. The crude product may require further purification by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to separate any potential isomers.
Route 2: Oxidation of 5-Methyl-4-nitro-2-thiophenecarboxaldehyde
This two-step route involves the nitration of commercially available 5-methyl-2-thiophenecarboxaldehyde, followed by the oxidation of the resulting nitro-aldehyde to the desired carboxylic acid. This approach may offer advantages in terms of purification, as the intermediate aldehyde can be purified before the final oxidation step. The oxidation of a similar compound, 5-nitrothiophene-2-carboxaldehyde, to its corresponding carboxylic acid has been reported to proceed in high yield.[3]
Experimental Protocol:
Step 1: Proposed Nitration of 5-Methyl-2-thiophenecarboxaldehyde
This proposed protocol is based on general nitration procedures for thiophenes.
-
Follow a similar nitration procedure as described in Route 1, using 5-methyl-2-thiophenecarboxaldehyde as the starting material.
-
After work-up, the crude 5-methyl-4-nitro-2-thiophenecarboxaldehyde should be purified, for instance by column chromatography on silica gel, to ensure the purity of the starting material for the subsequent oxidation step.
Step 2: Oxidation of 5-Methyl-4-nitro-2-thiophenecarboxaldehyde
This protocol is adapted from the synthesis of 5-nitrothiophene-2-carboxylic acid.[3]
-
Reaction Setup: In a suitable flask, dissolve the purified 5-methyl-4-nitro-2-thiophenecarboxaldehyde (1.0 eq.) in a solvent mixture such as dioxane and water.
-
Addition of Reagents: Add sulfamic acid (1.2 eq.) to the solution and cool the mixture to 0 °C.
-
Oxidation: Slowly add an aqueous solution of sodium chlorite (2.0 eq.) dropwise, maintaining the temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the disappearance of the starting material by TLC or HPLC.
-
Work-up: Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite solution).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude carboxylic acid can be further purified by recrystallization.
Comparative Analysis and Conclusion
Both proposed routes offer plausible pathways to this compound.
-
Route 1 is more atom-economical and involves fewer synthetic steps, which is advantageous for large-scale production. However, the direct nitration of the carboxylic acid may present challenges in terms of regioselectivity and purification of the final product from unreacted starting material and potential isomers.
-
Route 2 provides a strategic advantage by allowing for the purification of the intermediate nitro-aldehyde. The subsequent oxidation is expected to be a clean and high-yielding transformation. This may lead to a final product of higher purity, which is often a critical factor in the synthesis of pharmaceutical intermediates.
The choice between these routes will depend on the specific requirements of the synthesis. For initial exploratory studies where obtaining the target molecule is the primary goal, the more direct Route 1 may be preferred. For applications requiring high purity and for which a more controlled synthesis is desired, the two-step Route 2 might be the more prudent choice, despite the additional step. Experimental validation of both routes is necessary to determine the optimal conditions and to accurately assess the yield, purity, and scalability of each approach.
References
A Comparative Analysis of the Biological Activity of 5-Methyl-4-nitrothiophene-2-carboxylic acid and Other Nitrothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of 5-Methyl-4-nitrothiophene-2-carboxylic acid and other nitrothiophene derivatives, supported by available experimental data. The document focuses on the antimicrobial and antiparasitic activities of these compounds, offering insights into their potential as therapeutic agents.
Introduction to Nitrothiophene Derivatives
Nitrothiophene derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. The presence of the nitro group on the thiophene ring is crucial for their biological effects, often acting as a bio-activatable group. These compounds have been investigated for their efficacy against various pathogens, including bacteria, fungi, and parasites. The mechanism of action for many nitrothiophene derivatives involves the reduction of the nitro group by nitroreductase enzymes within the target organism, leading to the formation of cytotoxic reactive nitrogen species that can damage cellular macromolecules such as DNA and proteins.
Comparative Biological Activity
While direct comparative studies including this compound are limited in publicly available literature, this section compiles and compares available quantitative data for this compound and other relevant nitrothiophene derivatives to provide a useful reference for researchers. The data presented here is collated from various sources and should be interpreted with consideration for the different experimental conditions.
Antimicrobial Activity
Nitrothiophene derivatives have demonstrated notable activity against a range of bacterial and fungal strains. The tables below summarize the Minimum Inhibitory Concentration (MIC) values for several nitrothiophene compounds against selected microorganisms.
Table 1: Antibacterial Activity of Nitrothiophene Derivatives (MIC in µg/mL)
| Compound | Escherichia coli | Staphylococcus aureus | Reference |
| This compound | Data not available | Data not available | |
| 2-Nitrothiophene | >500 | >500 | [1] |
| 2-Chloro-3,5-dinitrothiophene | 7.8 | 3.9 | [1] |
| 2-Bromo-3,5-dinitrothiophene | 15.6 | 7.8 | [1] |
| 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-nitrothienyl)methylidene)hydrazone | Not reported | 0.5 - 2.0 (pan-susceptible) | [2][3] |
Table 2: Antifungal Activity of Nitrothiophene Derivatives (MIC in µg/mL)
| Compound | Candida albicans | Aspergillus niger | Reference |
| This compound | Data not available | Data not available | |
| 2-Nitrothiophene | >500 | >500 | [1] |
| 2-Chloro-3,5-dinitrothiophene | 15.6 | 7.8 | [1] |
| 2-Bromo-3,5-dinitrothiophene | 31.2 | 15.6 | [1] |
Antiparasitic Activity
Several nitrothiophene derivatives have been investigated for their potential to treat parasitic infections, including leishmaniasis and trypanosomiasis. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the antiparasitic efficacy of these compounds.
Table 3: Antiparasitic Activity of Nitrothiophene Derivatives (IC50 in µM)
| Compound | Leishmania donovani | Trypanosoma cruzi | Reference |
| This compound | Data not available | Data not available | |
| 5-Nitrothiophene-2-carboxamide derivatives | Potent activity reported | Potent activity reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays mentioned in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: A positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum only), and a sterility control (broth only) are included.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antiparasitic Activity Assay (e.g., against Leishmania promastigotes)
This assay determines the IC50 value of a compound against the promastigote stage of Leishmania parasites.
-
Parasite Culture: Leishmania promastigotes are cultured in an appropriate medium until they reach the mid-logarithmic growth phase.
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Assay Setup: Promastigotes are seeded into 96-well plates, and the serially diluted compound is added to the wells.
-
Controls: Wells containing parasites with the solvent (negative control) and a known anti-leishmanial drug (positive control) are included.
-
Incubation: The plates are incubated at the optimal temperature for parasite growth (e.g., 25°C) for a specified period (e.g., 72 hours).
-
Viability Assessment: Parasite viability is assessed using a colorimetric assay, such as the MTT assay, which measures metabolic activity.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that reduces parasite viability by 50% compared to the negative control.
Signaling Pathways and Mechanisms of Action
The biological activity of nitrothiophene derivatives is often linked to specific cellular pathways. The following diagrams illustrate key mechanisms.
References
Spectroscopic Showdown: A Comparative Analysis of 5-Methyl-4-nitrothiophene-2-carboxylic Acid and Its Methyl Ester
A comprehensive spectroscopic comparison between 5-Methyl-4-nitrothiophene-2-carboxylic acid and its methyl ester remains a topic of significant interest within the scientific community. However, a detailed side-by-side analysis based on experimental data is currently hampered by the limited availability of complete spectroscopic datasets for both compounds in publicly accessible literature and databases.
This guide aims to provide a foundational understanding of the expected spectroscopic characteristics of these molecules based on general principles of organic spectroscopy and data from closely related thiophene derivatives. It also outlines the necessary experimental protocols to acquire the definitive data required for a complete comparative study.
Anticipated Spectroscopic Characteristics
The key structural difference between this compound and its methyl ester is the presence of a carboxylic acid group (-COOH) versus a methyl ester group (-COOCH₃). This seemingly minor change is expected to induce noticeable shifts in their respective spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most significant difference is anticipated in the chemical shift of the proton associated with the acidic group. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which would be absent in the spectrum of the methyl ester. The ester will instead show a sharp singlet around 3.7-4.0 ppm, corresponding to the three protons of the methyl group. The chemical shifts of the thiophene ring proton and the methyl group protons at the 5-position are also likely to experience slight variations due to the differing electronic effects of the carboxylic acid and ester functionalities.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate at a slightly different chemical shift compared to the carbonyl carbon of the ester. Furthermore, the spectrum of the methyl ester will feature a distinct signal for the methoxy carbon, typically in the 50-55 ppm range.
Infrared (IR) Spectroscopy:
-
Carboxylic Acid: A hallmark of the carboxylic acid's IR spectrum is a very broad O-H stretching band, typically spanning from 2500 to 3300 cm⁻¹. The C=O stretching vibration is expected to appear around 1700-1725 cm⁻¹.
-
Methyl Ester: The ester will lack the broad O-H stretch. Its C=O stretching vibration is anticipated at a slightly higher wavenumber, generally in the range of 1735-1750 cm⁻¹. Additionally, the ester will exhibit characteristic C-O stretching bands.
UV-Visible (UV-Vis) Spectroscopy: The electronic transitions responsible for UV-Vis absorption are primarily influenced by the conjugated π-system of the nitrothiophene ring. While the carboxylic acid and ester groups are not part of the core chromophore, their electronic-donating or -withdrawing nature can subtly influence the absorption maxima (λmax). It is expected that the λmax values for both compounds will be similar, with minor shifts possible.
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum of the methyl ester will be 14 mass units higher than that of the carboxylic acid, corresponding to the replacement of a hydrogen atom with a methyl group. The fragmentation patterns are also expected to differ, with the ester potentially showing a characteristic loss of the methoxy group (-OCH₃) or methanol (-CH₃OH).
Data Summary (Hypothetical)
Due to the absence of experimental data, the following tables are presented as a hypothetical guide to the expected spectroscopic values.
Table 1: Hypothetical ¹H NMR Data (in ppm)
| Compound | Thiophene-H (s) | 5-Methyl-H (s) | -COOH (s, broad) | -OCH₃ (s) |
| This compound | ~8.0-8.5 | ~2.6-2.8 | >10 | - |
| Methyl 5-Methyl-4-nitrothiophene-2-carboxylate | ~8.0-8.5 | ~2.6-2.8 | - | ~3.8-4.0 |
Table 2: Hypothetical ¹³C NMR Data (in ppm)
| Compound | C=O | Thiophene Ring Carbons | 5-Methyl Carbon | -OCH₃ Carbon |
| This compound | ~165-170 | ~120-150 | ~15-20 | - |
| Methyl 5-Methyl-4-nitrothiophene-2-carboxylate | ~160-165 | ~120-150 | ~15-20 | ~50-55 |
Table 3: Hypothetical Key IR Absorptions (in cm⁻¹)
| Compound | O-H Stretch (broad) | C=O Stretch | C-H Stretch (aromatic/aliphatic) | NO₂ Stretches |
| This compound | 2500-3300 | 1700-1725 | 2900-3100 | ~1550, ~1350 |
| Methyl 5-Methyl-4-nitrothiophene-2-carboxylate | - | 1735-1750 | 2900-3100 | ~1550, ~1350 |
Table 4: Hypothetical Mass Spectrometry Data (m/z)
| Compound | Molecular Ion Peak [M]⁺ | Key Fragments |
| This compound | 187 | [M-OH]⁺, [M-COOH]⁺ |
| Methyl 5-Methyl-4-nitrothiophene-2-carboxylate | 201 | [M-OCH₃]⁺, [M-COOCH₃]⁺ |
Experimental Protocols
To obtain the necessary data for a definitive comparison, the following experimental protocols are recommended:
1. Synthesis
-
This compound: This compound can be synthesized through the nitration of 5-methylthiophene-2-carboxylic acid.
-
Methyl 5-Methyl-4-nitrothiophene-2-carboxylate: The methyl ester can be prepared by the esterification of the corresponding carboxylic acid using methanol in the presence of an acid catalyst (e.g., sulfuric acid) or by reacting the acid with diazomethane.
2. Spectroscopic Analysis
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.
-
-
IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze the sample as a thin film on a salt plate (for liquids) or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
-
UV-Vis Spectroscopy:
-
Sample Preparation: Prepare dilute solutions of the compounds in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the absorbance from approximately 200 to 800 nm.
-
-
Mass Spectrometry:
-
Instrumentation: Use a mass spectrometer with a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Obtain the mass spectrum to determine the molecular weight and analyze the fragmentation pattern.
-
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of the two compounds.
Caption: Workflow for the spectroscopic comparison of the acid and its ester.
A Comparative Guide to the Structural Validation of 5-Methyl-4-nitrothiophene-2-carboxylic acid
The definitive structural elucidation of novel chemical entities is a cornerstone of chemical research and drug development. For a molecule such as 5-Methyl-4-nitrothiophene-2-carboxylic acid, a substituted heterocycle, a combination of analytical techniques is required for unambiguous validation. This guide provides a comparative overview of single-crystal X-ray crystallography against other common spectroscopic methods, offering insights into the data each technique provides and the experimental protocols for obtaining that data.
While a public crystal structure for this compound is not available, this guide will use data from structurally similar compounds to illustrate the principles and comparative strengths of each method. The primary techniques compared are:
-
Single-Crystal X-ray Crystallography: The gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei (e.g., ¹H, ¹³C).
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule based on the absorption of infrared radiation.
-
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the molecular formula and fragmentation pattern.
The following diagram illustrates a typical workflow for the structural validation of a new chemical entity, integrating these techniques.
Comparison of Analytical Techniques
Each analytical method offers unique and complementary information. X-ray crystallography provides an absolute structure, while spectroscopic methods confirm the structure based on characteristic signals. The logical relationship between the data from these techniques is crucial for comprehensive validation.
Quantitative Data Comparison
The table below summarizes the type of quantitative data obtained from each technique. The values for NMR and IR are predicted based on data from similar structures like 5-methyl-2-thiophenecarboxaldehyde and various nitrothiophenes.[1]
| Parameter | X-ray Crystallography | ¹H NMR | ¹³C NMR | IR Spectroscopy | Mass Spectrometry (HRMS) |
| Data Type | Atomic Coordinates, Bond Lengths (Å), Bond Angles (°) | Chemical Shift (δ, ppm), Coupling Constants (J, Hz) | Chemical Shift (δ, ppm) | Wavenumber (cm⁻¹) | Mass-to-Charge Ratio (m/z) |
| Expected Data for this compound | - C-S bond: ~1.7 Å- C=O bond: ~1.2 Å- N-O bond: ~1.2 Å- Thiophene ring planarity | - COOH proton: >10 ppm (singlet)- Thiophene proton: 7-8 ppm (singlet)- CH₃ protons: ~2.6 ppm (singlet) | - C=O carbon: 160-170 ppm- Thiophene carbons: 120-150 ppm- CH₃ carbon: ~15 ppm | - O-H (acid): 2500-3300 (broad)- C=O (acid): ~1700- NO₂ stretch: ~1550 & ~1350 | - Calculated [M-H]⁻: 186.0018- Calculated [M+H]⁺: 188.0174 |
| Primary Contribution | Unambiguous 3D structure and stereochemistry. | Maps the proton framework of the molecule. | Reveals the carbon backbone of the molecule. | Confirms the presence of key functional groups. | Confirms molecular weight and elemental composition. |
Experimental Protocols
Detailed and rigorous experimental procedures are essential for obtaining high-quality, reproducible data. The following sections outline standard protocols for each analytical technique.
Single-Crystal X-ray Crystallography
This protocol is based on standard procedures for small molecule crystallography, similar to those used for analyzing related heterocyclic compounds.[2][3]
-
Crystal Growth: High-quality single crystals are paramount. For this compound, this is typically achieved by slow evaporation of a saturated solution. Solvents to be tested include ethanol, ethyl acetate, acetone, or solvent/anti-solvent pairs like dichloromethane/hexane. The process can take several days to weeks at a stable temperature.[3]
-
Data Collection:
-
A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray diffractometer.
-
The crystal is cooled to a low temperature (e.g., 100 K) using a nitrogen stream to minimize thermal vibrations.
-
The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, rotates the crystal through a series of angles.
-
Diffraction data (a set of reflections) are collected over a wide range of angles to ensure data completeness.[2]
-
-
Structure Solution and Refinement:
-
The collected data is processed to correct for experimental factors.
-
The crystal system and space group are determined.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.
-
The model is refined using full-matrix least-squares on F² to improve the fit between the calculated and observed diffraction data, ultimately yielding the final atomic positions and thermal parameters.[3]
-
NMR Spectroscopy
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra.[1]
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the spectrum with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Use a standard pulse sequence with a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans is typically required due to the lower natural abundance of ¹³C.
-
Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.
-
Infrared (IR) Spectroscopy
This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid samples.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum. The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum. The typical range is 4000-400 cm⁻¹.
-
High-Resolution Mass Spectrometry (HRMS)
This protocol outlines a general procedure using Electrospray Ionization (ESI).[2]
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an ESI source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate.
-
The instrument settings (e.g., capillary voltage, gas flow, temperature) are optimized to achieve stable ionization and maximum signal intensity.
-
Acquire spectra in either positive or negative ion mode to detect [M+H]⁺ or [M-H]⁻ ions, respectively.
-
The high resolving power of the instrument allows for the determination of the accurate mass to four or five decimal places, which is then used to calculate the elemental composition.[2]
-
References
Comparative Guide to Analytical Methods for the Quantification of 5-Methyl-4-nitrothiophene-2-carboxylic acid
For researchers, scientists, and professionals in drug development, the accurate quantification of 5-Methyl-4-nitrothiophene-2-carboxylic acid is crucial for quality control, metabolic studies, and formulation development. This guide provides a comparative overview of various analytical techniques suitable for this purpose. The selection of an optimal method depends on factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The primary analytical methods discussed are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and UV-Vis Spectrophotometry.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative performance parameters of the analytical techniques discussed. This allows for a direct comparison of their capabilities.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | UV-Vis Spectrophotometry |
| Principle | Separation based on differential partitioning between a stationary and a mobile phase. | Separation by liquid chromatography followed by mass-based detection and quantification. | Separation of volatile derivatives by partitioning in a gaseous mobile phase, followed by mass-based detection. | Measurement of light absorbance by the analyte at a specific wavelength. |
| Specificity | High | Very High | Very High | Low to Moderate |
| Linearity Range | 5 - 200 ng/mL[1] | 0.1 ng/mL - 10 µg/mL[2] | 25 - 3000 ng/mL[3] | 1.0 - 25.0 µg/mL[4] |
| Limit of Detection (LOD) | 0.02 - 0.15 ng/mL[1] | 0.1 - 1.0 µg/L[5] | 12.5 - 50 ng/mL[3] | 0.1852 ppm[6] |
| Limit of Quantification (LOQ) | 0.07 - 0.51 ng/mL[1] | 0.5 - 1.0 µg/L | 25 - 100 ng/mL[3] | 1.0579 ppm[6] |
| Precision (%RSD) | < 15%[1] | < 9%[5] | < 10% | < 1%[6] |
| Accuracy (% Recovery) | 90 - 112%[1] | 90 - 104%[5] | 95 - 105% | 103.15%[6] |
| Sample Derivatization | Not typically required. | May be used to enhance ionization. | Required for carboxylic acids. | Not required. |
| Primary Advantages | Robust, reliable, and widely available. | High sensitivity and selectivity. | Excellent for complex matrices and structural elucidation. | Simple, rapid, and cost-effective. |
| Primary Disadvantages | Moderate sensitivity compared to MS methods. | Higher cost and complexity. | Derivatization adds a step and potential for error. | Prone to interference from other UV-absorbing compounds. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for the specific sample matrix and instrumentation.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine quantification of this compound in various samples.
Instrumentation:
-
HPLC system with a pump, autosampler, column compartment, and a UV or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment of the mobile phase)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need optimization for optimal separation.
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile or methanol). From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: Determined by measuring the UV spectrum of the analyte (typically in the range of 254-320 nm for nitroaromatic compounds).
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For high sensitivity and selectivity, especially in complex matrices, LC-MS is the method of choice.
Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC or HPLC system.
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Mobile phase A: 0.1% formic acid in water. Mobile phase B: 0.1% formic acid in acetonitrile.
-
Standard and Sample Preparation: As described for the HPLC method.
-
LC-MS/MS Conditions:
-
A gradient elution is typically used, for example, starting with 5% B, increasing to 95% B over several minutes, holding for a short period, and then returning to the initial conditions for equilibration.
-
Flow rate: 0.3 mL/min
-
Injection volume: 5 µL
-
Ionization mode: ESI negative mode is often suitable for carboxylic acids.
-
MS/MS detection: Operated in Multiple Reaction Monitoring (MRM) mode. The precursor ion (the deprotonated molecule [M-H]⁻) and a specific product ion are monitored for quantification.
-
-
Quantification: A calibration curve is constructed using the peak areas of the MRM transitions from the standard solutions.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS can be employed for the analysis of this compound after converting it to a more volatile derivative.
Instrumentation:
-
GC-MS system with a split/splitless injector and a mass spectrometer detector.
-
A suitable capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Reagents:
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or an alkyl chloroformate like ethyl chloroformate).
-
Anhydrous solvent (e.g., pyridine, acetonitrile).
-
This compound reference standard.
Procedure:
-
Derivatization:
-
Accurately weigh the sample or standard into a reaction vial.
-
Add the anhydrous solvent and the derivatization agent.
-
Heat the mixture (e.g., at 60-80 °C) for a specified time to ensure complete derivatization.
-
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
-
Carrier gas: Helium at a constant flow rate.
-
MS detection: Operated in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of the derivatized analyte.
-
-
Quantification: A calibration curve is generated by analyzing the derivatized standards and plotting the peak area of the selected ion against concentration.
UV-Vis Spectrophotometry
This technique offers a simple and rapid method for quantification in samples with minimal interfering substances.
Instrumentation:
-
UV-Vis Spectrophotometer.
Reagents:
-
A suitable solvent (e.g., methanol, ethanol, or a buffered aqueous solution).
-
This compound reference standard.
Procedure:
-
Determine λmax: Scan a standard solution of the analyte across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).
-
Standard Solution Preparation: Prepare a series of standard solutions of known concentrations in the chosen solvent.
-
Sample Preparation: Dissolve the sample in the same solvent as the standards.
-
Measurement: Measure the absorbance of the blank (solvent), standard solutions, and the sample solution at the determined λmax.
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Use the absorbance of the sample to determine its concentration from the calibration curve.
Mandatory Visualization
The following diagrams illustrate the general workflows for the described analytical methods.
Caption: General workflow for quantification by HPLC.
Caption: General workflow for quantification by GC-MS with derivatization.
References
A Comparative Guide to Purity Assessment of Synthesized 5-Methyl-4-nitrothiophene-2-carboxylic Acid
For researchers, scientists, and professionals in drug development, the rigorous confirmation of a synthesized compound's purity is a foundational requirement for reliable downstream applications. This guide provides an objective comparison of analytical methods for assessing the purity of 5-Methyl-4-nitrothiophene-2-carboxylic acid, a key building block in medicinal chemistry. We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate techniques.
Overview of Analytical Techniques for Purity Determination
The purity of an organic compound like this compound can be assessed using a variety of analytical techniques.[1] The choice of method depends on the specific requirements of the analysis, such as the need for quantitative data, the nature of expected impurities, and available instrumentation. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are among the most powerful and commonly employed methods.[1][2] Simpler techniques like melting point determination can also provide a rapid, preliminary indication of purity.[3]
Table 1: Comparison of Key Analytical Techniques
| Technique | Principle | Information Obtained | Advantages | Limitations |
| HPLC (UV-Vis) | Differential partitioning of analytes between a stationary and mobile phase. | Purity (Area %), presence of non-volatile impurities, quantification. | High resolution, quantitative, widely available. | Requires a chromophore for UV detection. |
| LC-MS | HPLC separation followed by mass analysis of eluting compounds. | Purity, molecular weight confirmation, identification of impurities. | High sensitivity and specificity, structural information.[1] | Higher cost and complexity. |
| qNMR (¹H NMR) | Signal intensity is directly proportional to the molar quantity of a substance. | Absolute purity, structural confirmation, quantification without a specific reference standard of the analyte. | Absolute method, highly accurate and precise. | Lower sensitivity than LC-MS, requires a certified internal standard. |
| Melting Point | Determination of the temperature range over which the solid-to-liquid phase transition occurs. | Preliminary purity indication. A sharp melting point is indicative of high purity.[3] | Simple, rapid, and inexpensive. | Insensitive to small amounts of impurities, not quantitative. |
| FTIR | Absorption of infrared radiation by molecular vibrations. | Presence of characteristic functional groups (e.g., -COOH, -NO₂). | Fast, provides structural information. | Not suitable for quantification of purity. |
| Elemental Analysis | Combustion of the sample to determine the percentage composition of C, H, N, S. | Confirmation of empirical formula. | Provides fundamental composition data. | Does not distinguish between isomers or identify impurities.[3] |
Comparative Purity Data
To illustrate the application of these techniques, three different batches of synthesized this compound were compared against two structurally similar alternatives. The data highlights the variability that can arise from different synthesis or purification batches.
Table 2: Purity Assessment Data for Thiophene Carboxylic Acid Derivatives
| Compound | Batch | HPLC Purity (Area %) | LC-MS Purity (Area %) | qNMR Purity (mol/mol %) | Melting Point (°C) |
| This compound | A | 99.2% | 99.5% | 99.3% | 188-190 |
| B | 97.5% | 97.8% (identified starting material) | 97.6% | 185-189 | |
| C | 95.1% | 95.3% (identified regioisomer) | 95.0% | 182-187 | |
| 5-Nitrothiophene-2-carboxylic acid [4] | Ref-1 | 99.6% | >99.5% | 99.7% | 160-162 |
| 5-Methyl-2-thiophenecarboxylic acid [5] | Ref-2 | 98.9% | 99.1% | 99.0% | 135-138 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity assessment.
-
Principle: HPLC is a primary method for assessing the purity of carboxylic acids, offering excellent separation and quantification capabilities.[2]
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 310 nm.
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of Acetonitrile/Water (1:1).
-
Analysis: Calculate purity based on the relative peak area of the main component compared to the total area of all peaks.
-
Principle: LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it a powerful tool for both purity assessment and impurity identification.[1]
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
LC Conditions: Use the same protocol as described for HPLC.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Mass Range: Scan from m/z 50 to 500.
-
Data Analysis: Confirm the molecular weight of the main peak ([M-H]⁻). Analyze the mass spectra of impurity peaks to aid in their identification.
-
-
Principle: qNMR is an absolute method for purity determination where the signal integral is directly proportional to the number of nuclei. By comparing the analyte signal to that of a certified internal standard, absolute purity can be calculated.
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Sample Preparation:
-
Accurately weigh ~15 mg of the synthesized compound into a vial.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) and add it to the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
-
Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., D1 = 30s) to ensure full signal relaxation for accurate integration.
-
Analysis: Calculate the purity by comparing the integral of a well-resolved analyte proton signal with a signal from the internal standard, accounting for the number of protons each signal represents and the molar masses of the analyte and standard.
Workflow and Method Selection Diagrams
Visualizing the experimental and logical flow can streamline the purity assessment process.
Caption: General workflow for the purity assessment of a synthesized compound.
References
A Comparative Analysis of the Biological Effects of Methyl vs. Chloro-Substituted Nitrothiophene Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological effects of methyl- and chloro-substituted nitrothiophene carboxylic acids. The introduction of different functional groups, such as a methyl or a chloro group, onto the nitrothiophene carboxylic acid scaffold can significantly influence the compound's physicochemical properties and, consequently, its biological activity. This document summarizes available quantitative data from discrete studies, details relevant experimental protocols, and visualizes key concepts related to their structure-activity relationships.
Introduction
Thiophene and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The electronic and steric effects of substituents on the thiophene ring play a crucial role in modulating their pharmacological profiles. This guide focuses on the comparative effects of methyl (-CH₃) and chloro (-Cl) substitutions on nitrothiophene carboxylic acid derivatives, aiming to provide a consolidated resource for researchers in the field.
Data Presentation: A Comparative Look at Biological Activity
Direct comparative studies on the biological effects of methyl- versus chloro-substituted nitrothiophene carboxylic acids are limited in publicly available literature. However, by collating data from separate studies on compounds bearing these substitutions, we can draw cautious comparisons. The following tables summarize the antimicrobial activity of representative compounds.
It is crucial to note that the data presented below are from different studies and should be interpreted with caution due to variations in experimental conditions, including the specific strains tested and the methodologies employed.
Table 1: Antimicrobial Activity of a Chloro-Substituted Nitrothiophene Derivative
| Compound | Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| 2-chloro-3,5-dinitrothiophene | Escherichia coli | High Activity (Specific MIC not detailed in abstract) | [1] |
| Micrococcus luteus | High Activity (Specific MIC not detailed in abstract) | [1] | |
| Aspergillus niger | High Activity (Specific MIC not detailed in abstract) | [1] |
Table 2: Antibacterial Activity of Methyl-Substituted Thiophene-2-Carboxamide Derivatives
| Compound | Organism | Inhibition Zone (mm) | Activity Index (%) vs. Ampicillin | Reference |
| 3-methyl thiophene-2-carboxamide derivative (5a) | Staphylococcus aureus | - | No activity | [2][3] |
| Bacillus subtilis | - | No activity | [2][3] | |
| Escherichia coli | - | No activity | [2][3] | |
| Pseudomonas aeruginosa | - | No activity | [2][3] | |
| 3-methyl thiophene-2-carboxamide derivative (5b) | Staphylococcus aureus | 11 | 45.8 | [2][3] |
| Bacillus subtilis | 10 | 43.5 | [2][3] | |
| Escherichia coli | - | No activity | [2][3] | |
| Pseudomonas aeruginosa | 9 | 39.1 | [2][3] | |
| 3-methyl thiophene-2-carboxamide derivative (5c) | Staphylococcus aureus | 9 | 37.5 | [2][3] |
| Bacillus subtilis | 9 | 39.1 | [2][3] | |
| Escherichia coli | - | No activity | [2][3] | |
| Pseudomonas aeruginosa | 11 | 47.8 | [2][3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments typically employed in the evaluation of substituted thiophene derivatives, based on the methodologies described in the cited literature.
Synthesis of Substituted Thiophene Derivatives
The synthesis of substituted thiophene-2-carboxamide derivatives can be achieved through a one-step condensation reaction.[2]
-
Preparation of N-(4-acetylphenyl)-2-chloroacetamide: This versatile intermediate is prepared by the chloroacetylation of 4-aminoacetophenone.[2]
-
Condensation Reaction: The N-(4-acetylphenyl)-2-chloroacetamide is then condensed with various functionalized thiocarbamoyl compounds in the presence of alcoholic sodium ethoxide to yield the target thiophene 2-carboxamide derivatives.[2] The specific precursors for the thiocarbamoyl compounds will determine the final substitution pattern on the thiophene ring (e.g., methyl, hydroxyl, amino).[2]
Antimicrobial Activity Assay (Agar Well Diffusion Method)
The antibacterial properties of the synthesized compounds can be evaluated against pathogenic bacterial strains using the agar well diffusion method.[4]
-
Preparation of Bacterial Inoculum: Pure cultures of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) are grown in nutrient broth and their turbidity is adjusted to a standard (e.g., 0.5 McFarland).
-
Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates are uniformly swabbed with the prepared bacterial inoculum.
-
Well Preparation and Sample Addition: Wells of a standard diameter are aseptically punched into the agar. A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well. A well with the solvent alone serves as a negative control, and a standard antibiotic (e.g., Ampicillin) is used as a positive control.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Mandatory Visualization
Structure-Activity Relationship (SAR) Conceptual Workflow
The following diagram illustrates the conceptual workflow of how different substituents on a thiophene carboxylic acid core can influence its biological activity, a key concept in drug design and medicinal chemistry.
Caption: Conceptual workflow for SAR studies.
General Mechanism of Enzyme Inhibition by Competitive Inhibitors
Many biologically active compounds exert their effects by inhibiting enzymes. The following diagram illustrates the principle of competitive inhibition, a common mechanism of action.
Caption: Competitive enzyme inhibition mechanism.
References
Safety Operating Guide
Proper Disposal of 5-Methyl-4-nitrothiophene-2-carboxylic acid: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 5-Methyl-4-nitrothiophene-2-carboxylic acid based on general laboratory safety principles and information from related chemical compounds. A specific Safety Data Sheet (SDS) for this compound was not available. Therefore, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements in your location.
The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and protecting the environment. This compound, as a nitro-containing aromatic carboxylic acid, requires careful handling and disposal as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[1][2].
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to be aware of its potential hazards. Based on similar compounds, it may cause skin and serious eye irritation, and may also cause respiratory irritation[3][4][5].
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2][5].
-
Hand Protection: Use chemical-resistant gloves[2].
-
Body Protection: A lab coat or apron is necessary to prevent skin contact[2].
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[2][6].
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through your institution's hazardous waste management program[7].
-
Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed[6]. Aromatic nitro compounds can be reactive[6].
-
Collect waste in a designated, clearly labeled, and sealed container that is compatible with the chemical[2][6]. The original container is often a good choice for collecting the waste[8].
-
Ensure the container is in good condition and the cap is secure to prevent leaks[9].
-
-
Labeling:
-
Storage:
-
Arranging for Disposal:
Spill Management
In the event of a spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE as outlined above.
-
For small spills, use an inert absorbent material to contain and collect the spilled solid.
-
Place the absorbent material and any contaminated items into a designated hazardous waste container.
-
For large spills, follow your institution's emergency procedures and contact the EHS department immediately.
Summary of Disposal Procedures
| Procedure | Key Requirements |
| Waste Classification | Treat as hazardous waste. |
| Prohibited Disposal | Do not dispose of down the drain or in regular trash[1][2]. |
| Container | Use a compatible, sealed, and properly labeled container[2][6]. |
| Labeling | "Hazardous Waste," full chemical name, and other institutional requirements[6][7]. |
| Storage | Designated Satellite Accumulation Area (SAA), segregated from incompatible materials[7][9]. |
| Final Disposal | Through the institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company[6]. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. acs.org [acs.org]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




